Cyclopentyl-(4-fluoro-benzyl)-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUJIJXHVNXASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclopentyl-(4-fluoro-benzyl)-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl-(4-fluoro-benzyl)-amine, a secondary amine featuring a cyclopentyl group and a fluorine-substituted benzyl moiety, is a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, and a thorough analysis of its structural characterization through modern analytical techniques. Furthermore, this document explores the compound's reactivity, stability, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.
Introduction
This compound (Figure 1) is a synthetic organic compound that has garnered interest in the field of drug discovery and development. Its structure, which combines the lipophilic cyclopentyl group with the electronically modified 4-fluorobenzyl group, makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can significantly influence the metabolic stability and pharmacokinetic properties of parent molecules, a feature highly desirable in drug design. This guide aims to be a comprehensive resource for researchers, providing both foundational knowledge and practical insights into the synthesis and characterization of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. The key properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 85952-73-4 | [1] |
| Molecular Formula | C₁₂H₁₆FN | [1] |
| Molecular Weight | 193.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 65-69 °C | |
| Boiling Point | Not available | |
| Density | 1.506 g/cm³ (predicted) | |
| Flash Point | 124 °C (predicted) | |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | |
| pKa | Not experimentally determined; expected to be in the range of a typical secondary amine (around 10-11). |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through reductive amination. This one-pot reaction involves the condensation of cyclopentanone with 4-fluorobenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Reaction Mechanism: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its versatility and high yields. The reaction proceeds in two main steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-fluorobenzylamine) on the carbonyl carbon of the ketone (cyclopentanone). This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a stable imine (or an iminium ion under acidic conditions).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent and can be used in a one-pot procedure without the need to isolate the imine intermediate.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound on a laboratory scale.
Materials:
-
Cyclopentanone (1.0 eq)
-
4-Fluorobenzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Add 4-fluorobenzylamine (1.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a white to off-white solid.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the reported value.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-fluorobenzyl group, the benzylic methylene protons, the methine proton on the cyclopentyl ring attached to the nitrogen, and the methylene protons of the cyclopentyl ring. The aromatic protons will appear as two multiplets in the range of δ 7.0-7.4 ppm. The benzylic protons (CH₂) will likely appear as a singlet around δ 3.7-3.9 ppm. The cyclopentyl protons will be observed in the aliphatic region (δ 1.2-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The benzylic carbon is expected around δ 50-55 ppm, and the cyclopentyl carbons will appear in the aliphatic region (δ 20-60 ppm).[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) at m/z 193 is expected. The fragmentation pattern will likely be dominated by the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-fluorobenzyl cation (m/z 109) and the cyclopentylaminyl radical. Another significant fragment could be the tropylium ion (m/z 91) formed by rearrangement of the benzyl cation.
-
Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) at m/z 194 will be the predominant ion.
Reactivity and Stability
This compound exhibits the typical reactivity of a secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
-
Basicity: As a secondary amine, it will react with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The nitrogen atom can act as a nucleophile in various reactions, such as alkylation, acylation, and condensation reactions.
-
Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents should be avoided. It is advisable to store the compound in a cool, dry place, away from direct sunlight. Studies on related secondary benzylamines suggest they are stable in dilute aqueous solutions but may undergo slow hydrolysis in concentrated acidic or basic solutions over extended periods.[3]
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. The N-benzylcyclopentylamine scaffold is found in compounds investigated for a range of biological targets.
Intermediate for Neurodegenerative Disease Therapeutics
Patent literature suggests that derivatives of N-benzylcyclopentylamine are being explored for the treatment of neurodegenerative diseases.[1] The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds to be screened for activity against targets implicated in conditions such as Alzheimer's and Parkinson's disease. The cyclopentyl group can provide optimal lipophilicity for blood-brain barrier penetration, while the fluorobenzyl moiety can be further functionalized or serve to modulate the electronic properties of the molecule.
Building Block for Novel Scaffolds
The reactivity of the secondary amine allows for its incorporation into a variety of larger molecular frameworks. It can be used in the synthesis of:
-
Amides: By reaction with carboxylic acids or their derivatives.
-
Ureas and Thioureas: Through reaction with isocyanates and isothiocyanates, respectively.
-
Tertiary Amines: Via further alkylation reactions.
These transformations enable the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthetic protocol, and a summary of its analytical characterization. As the quest for novel therapeutics continues, the utility of such well-characterized and readily available intermediates will undoubtedly play a crucial role in the advancement of drug discovery and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
WIPO Patentscope. Patents are available for this chemical structure. [Link]
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SpectraBase. N-Cyclopentyl-N-(4-fluorobenzyl)amine. John Wiley & Sons, Inc. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and stability of strongly acidic benzamide derivatives. [Link]
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of Cyclopentyl-(4-fluoro-benzyl)-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific mechanism of action for Cyclopentyl-(4-fluoro-benzyl)-amine is not established in publicly available scientific literature. This guide, therefore, presents a series of well-reasoned, putative mechanisms of action derived from the known biological activities of its structural analogs. The experimental protocols outlined herein are designed to systematically investigate these hypotheses.
Introduction: Unraveling the Therapeutic Potential of a Novel Chemical Entity
This compound (PubChem CID: 834084) is a novel chemical entity for which no biological activity has been formally documented[1]. Its structure, however, which combines a cyclopentylamine moiety with a 4-fluorobenzyl group, suggests a strong potential for pharmacological activity, particularly within the central nervous system (CNS). The 4-fluorobenzylamine component is a known building block for pharmaceuticals targeting neurotransmitter systems, including antidepressants and anxiolytics[2][3]. Furthermore, various cyclopentylamine derivatives have demonstrated a wide array of biological effects, such as dual antagonism of the neurokinin-1 (NK1) receptor and inhibition of the serotonin reuptake transporter (SERT), as well as anticonvulsant properties[4][5].
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. It synthesizes information from related compounds to propose testable hypotheses and details the experimental workflows required to validate them.
Putative Mechanisms of Action: A Synthesis of Structure-Activity Relationships
Based on the pharmacological profiles of its core components, two primary hypotheses for the mechanism of action of this compound are proposed:
Hypothesis 1: Dual NK1 Receptor Antagonism and Serotonin Reuptake Inhibition
A compelling precedent exists for cyclopentylamine derivatives acting as dual inhibitors of the NK1 receptor and the serotonin reuptake transporter (SERT)[4]. This dual activity is a promising strategy for the development of novel antidepressants.
-
NK1 Receptor Antagonism: The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in the pathophysiology of depression and anxiety. Antagonism of this receptor has been shown to produce antidepressant-like effects.
-
Serotonin Reuptake Inhibition (SERT): Inhibition of SERT increases the extracellular concentration of serotonin, a key neurotransmitter in mood regulation. This is the mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs).
The combination of these two mechanisms in a single molecule could offer a synergistic therapeutic effect with a potentially improved side-effect profile compared to existing treatments.
Caption: Putative dual mechanism of this compound.
Hypothesis 2: Anticonvulsant Activity via Modulation of Ion Channels
Derivatives of N-benzyl-2-acetamidopropionamide have been identified as potent anticonvulsants[5]. While this compound has a different overall structure, the presence of the N-benzylamine moiety is a key structural feature shared with this class of compounds. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium or calcium channels, or enhancement of GABAergic inhibition.
Experimental Protocols for Target Validation
To systematically investigate the proposed mechanisms of action, a tiered approach involving in vitro and in vivo assays is recommended.
Tier 1: In Vitro Target Engagement and Functional Assays
Objective: To determine the binding affinity of this compound to the human NK1 receptor and SERT.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing either the human NK1 receptor or human SERT.
-
Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-Substance P for NK1R, [³H]-citalopram for SERT) and varying concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) from competition binding curves.
| Target | Radioligand | Non-specific Ligand |
| Human NK1 Receptor | [³H]-Substance P | Aprepitant (10 µM) |
| Human SERT | [³H]-citalopram | Fluoxetine (10 µM) |
Objective: To assess the functional activity of the compound as an antagonist of the NK1 receptor and an inhibitor of SERT.
-
NK1 Receptor Functional Assay (Calcium Mobilization):
-
Culture CHO-K1 cells stably expressing the human NK1 receptor.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with Substance P (EC₈₀ concentration).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC₅₀ value.
-
-
SERT Functional Assay (Neurotransmitter Uptake):
-
Use HEK293 cells stably expressing human SERT.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add [³H]-serotonin and incubate to allow for uptake.
-
Wash the cells to remove extracellular [³H]-serotonin.
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC₅₀ value for the inhibition of serotonin uptake.
-
Objective: To evaluate the effect of the compound on the activity of key ion channels involved in neuronal excitability.
Methodology:
-
Utilize automated patch-clamp electrophysiology.
-
Use cell lines expressing relevant voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.6) and calcium channels (e.g., CaV2.2).
-
Apply varying concentrations of this compound and measure the effect on channel currents.
Caption: In Vitro experimental workflow for mechanism elucidation.
Tier 2: In Vivo Pharmacodynamic and Efficacy Models
Should the in vitro data support one or both hypotheses, the following in vivo studies would be warranted.
Objective: To assess the antidepressant-like effects of this compound.
Methodology:
-
Administer the compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal or oral).
-
After a set pre-treatment time, place the animals individually in a cylinder of water.
-
Record the duration of immobility during a 6-minute test session.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
Objective: To evaluate the anticonvulsant potential of the compound.
Methodology:
-
Administer the compound or vehicle to mice or rats.
-
At the time of peak effect, induce a seizure via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection against tonic hindlimb extension is a hallmark of anticonvulsant activity.
Potential Therapeutic Implications
The elucidation of the mechanism of action of this compound will be pivotal in determining its therapeutic potential.
-
If the compound is validated as a dual NK1 antagonist and SERT inhibitor , it could represent a next-generation antidepressant with a novel mechanism of action. Such a profile could be beneficial for patients with treatment-resistant depression or those who do not respond well to traditional SSRIs.
-
If the compound demonstrates significant anticonvulsant activity , it could be developed as a new treatment for epilepsy. Further studies would be required to determine its efficacy in different seizure models and its safety profile.
Conclusion
While the precise mechanism of action of this compound remains to be discovered, its chemical structure provides a strong rationale for investigating its potential as a CNS-active agent. The hypotheses of dual NK1 receptor antagonism/SERT inhibition and anticonvulsant activity are grounded in the known pharmacology of related molecules. The systematic experimental approach outlined in this guide provides a clear and robust pathway to elucidate its biological function and unlock its potential therapeutic value.
References
-
4-Fluorobenzylamine - MySkinRecipes. (URL: [Link])
-
Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. Acta Poloniae Pharmaceutica, 64(4), 365-368. (URL: [Link])
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. (URL: [Link])
-
Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-1614. (URL: [Link])
- Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermedi
-
4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])
-
This compound | C12H16FN | CID 834084 - PubChem. (URL: [Link])
-
4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. (URL: [Link])
-
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 36(12), 1716-1725. (URL: [Link])
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- 1. This compound | C12H16FN | CID 834084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
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- 4. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"Cyclopentyl-(4-fluoro-benzyl)-amine" biological activity
An In-Depth Technical Guide to the Potential Biological Activity of Cyclopentyl-(4-fluoro-benzyl)-amine
Authored by a Senior Application Scientist
Foreword
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on this compound, a compound at the intersection of promising structural motifs. While direct, extensive research on this specific molecule is nascent, a wealth of information can be gleaned from its constituent parts: the cyclopentylamine core and the 4-fluorobenzylamine moiety. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a framework for investigating its potential biological activities. We will delve into the known pharmacology of related compounds to build a hypothesis-driven approach to understanding the potential of this compound and outline detailed experimental protocols to validate these hypotheses.
Compound Profile: this compound
This compound (PubChem CID: 834084) is a secondary amine with the molecular formula C₁₂H₁₆FN[1]. Its structure combines a flexible cyclopentyl group with a fluorinated aromatic ring, features commonly found in biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | [1] |
| Molecular Weight | 193.26 g/mol | [1] |
| IUPAC Name | N-[(4-fluorophenyl)methyl]cyclopentanamine | [1] |
| CAS Number | 85952-73-4 | [1] |
The fluorine substitution on the benzyl ring is a key feature, as fluorination can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[2]. The cyclopentyl group provides a non-polar, three-dimensional scaffold that can influence receptor binding and selectivity.
Inferred Biological Activity and Therapeutic Potential
Based on the known activities of its structural relatives, we can hypothesize several promising areas of biological activity for this compound.
Central Nervous System (CNS) Applications
The 4-fluorobenzylamine moiety is a common building block for CNS-active compounds, particularly antidepressants and anxiolytics[3]. Furthermore, a cyclopentylamine derivative has been identified as a potent dual antagonist of the Neurokinin-1 (NK1) receptor and inhibitor of the Serotonin Reuptake Transporter (SERT)[4]. This dual activity is a promising strategy for treating depression. Ketamine, a cyclohexanone-derived anesthetic, also highlights the role of cyclic amines in targeting CNS receptors like the NMDA receptor[5][6][7].
Hypothesized Activity: Dual NK1 receptor antagonist and SERT inhibitor, with potential antidepressant and anxiolytic effects.
Oncology
4-Fluorobenzylamine has been shown to radiosensitize tumor cells by inhibiting the synthesis of cyclin D2, a protein required for cell proliferation[8]. The cyclopentyl moiety is also present in various anticancer agents. For instance, cyclopentyl[d]pyrimidin-4-yl)piperazine compounds are key intermediates in the synthesis of Ipatasertib, an AKT inhibitor for cancer treatment[9]. Additionally, a compound containing a 4-fluorobenzyl group, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, is a potent inhibitor of PARP-1 and PARP-2, enzymes involved in DNA repair, and is in clinical development for BRCA1/2-defective cancers[10][11].
Hypothesized Activity: Potential anticancer agent, possibly through inhibition of cell cycle proteins or DNA repair mechanisms.
Antimicrobial Activity
Cyclopentanamine derivatives have been investigated as inhibitors of viral neuraminidase and bacterial MraY, an enzyme crucial for peptidoglycan biosynthesis[12]. The 4-fluorobenzylamine scaffold has also been incorporated into carbazole derivatives with demonstrated activity against Gram-positive bacteria, such as Staphylococcus aureus[2].
Hypothesized Activity: Potential antibacterial and antiviral properties.
Proposed Mechanisms of Action
The potential biological activities of this compound are likely mediated by its interaction with specific protein targets.
CNS Targets
-
SERT and NK1 Receptor: The compound may bind to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft, and simultaneously block the NK1 receptor, preventing the binding of Substance P. This dual mechanism is thought to have a synergistic antidepressant effect[4].
Caption: Proposed dual mechanism of action in depression.
Anticancer Targets
-
Cyclin D2: The compound may downregulate the expression of cyclin D2, leading to cell cycle arrest and inhibition of tumor cell proliferation[8].
-
PARP Inhibition: The 4-fluorobenzyl moiety could play a role in binding to and inhibiting Poly(ADP-ribose) polymerase (PARP), preventing DNA repair in cancer cells and leading to apoptosis, particularly in cells with existing DNA repair defects like BRCA mutations[11].
Antimicrobial Targets
-
Bacterial Enzymes: The cyclopentylamine core could target essential bacterial enzymes like MraY, disrupting cell wall synthesis[12].
-
Viral Proteins: The compound might inhibit viral proteins such as neuraminidase, preventing the release of new virions from infected cells[12].
Experimental Protocols for Validation
To investigate the hypothesized biological activities, a series of in vitro assays are proposed.
CNS Activity Workflow
Caption: Workflow for evaluating CNS activity.
Protocol 1: SERT Binding Assay
-
Objective: To determine the binding affinity of this compound to the human serotonin transporter.
-
Materials:
-
HEK293 cells stably expressing human SERT.
-
[³H]-Citalopram (radioligand).
-
Test compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hSERT cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Citalopram, and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Add cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for 1 hour.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Add scintillation fluid to each filter and count the radioactivity.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.
Anticancer Activity Workflow
Protocol 2: Cytotoxicity Assay (MTS Assay)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer)[13].
-
Complete cell culture medium.
-
Test compound stock solution.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Antimicrobial Activity Workflow
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Test compound stock solution.
-
96-well plates.
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.
-
Conclusion and Future Directions
This compound is a compound with significant, albeit underexplored, therapeutic potential. By leveraging the known biological activities of its constituent chemical motifs, we have established a strong rationale for investigating its utility in CNS disorders, oncology, and infectious diseases. The experimental protocols outlined in this guide provide a clear path forward for elucidating its specific mechanisms of action and quantifying its potency. Future research should focus on in vivo efficacy studies in relevant animal models for the most promising activities identified in vitro, as well as absorption, distribution, metabolism, and excretion (ADME) profiling to assess its drug-like properties.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]
- Kubacka, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465.
- Wu, Y., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-1614.
-
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In Vitro Screening of Cyclopentyl-(4-fluoro-benzyl)-amine: A Technical Guide for Drug Discovery Professionals
Introduction: Deconstructing Cyclopentyl-(4-fluoro-benzyl)-amine for Targeted Assay Development
The novel chemical entity, this compound, presents a unique scaffold for potential therapeutic development.[1][2][3] Its structural motifs, specifically the benzylamine core, suggest a possible interaction with monoaminergic systems, which are critical in neurotransmission and are implicated in a wide range of neurological and psychiatric disorders. This guide provides a comprehensive, technically-grounded framework for the in vitro screening of this compound. We will move beyond a simple checklist of assays, instead focusing on a logical, iterative screening cascade designed to elucidate the compound's primary targets, mechanism of action, and potential liabilities.
Our approach is rooted in building a robust data package that not only identifies biological activity but also provides a clear rationale for subsequent preclinical development. Each proposed assay is selected for its relevance to the chemical structure of this compound and its potential to deliver high-quality, interpretable data.
Part 1: Primary Screening - Target Identification and Initial Characterization
The initial phase of our screening cascade is designed to cast a focused net, exploring the most probable biological targets based on the compound's chemical structure. Given the benzylamine moiety, we will prioritize two key players in monoamine signaling: Monoamine Oxidases (MAO) and the Trace Amine-Associated Receptor 1 (TAAR1).
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism utilized in the treatment of depression and neurodegenerative diseases.[4]
The structural similarity of this compound to known MAO substrates and inhibitors makes MAO-A and MAO-B primary targets of interest. An initial screen against both isoforms is essential to determine if the compound possesses inhibitory activity and to assess its selectivity.
A one-step fluorometric assay is a robust and high-throughput compatible method for primary screening.[5][6] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[6][7]
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are used as the enzyme source.[4]
-
A suitable substrate, such as p-tyramine (for both MAO-A and MAO-B) or more specific substrates like serotonin for MAO-A and benzylamine for MAO-B, is prepared in an appropriate assay buffer.[5][7]
-
A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) are also prepared.[5]
-
-
Compound Preparation:
-
Assay Procedure (384-well format):
-
Add MAO-A or MAO-B enzyme to the wells of a black, flat-bottom 384-well plate.[5]
-
Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[7]
-
Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) over time using a plate reader.[7]
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to MAO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
A potent and selective inhibitor of either MAO-A or MAO-B would be a significant finding. The IC₅₀ values will guide the decision to proceed with more detailed mechanistic studies.
| Parameter | Description | Acceptance Criteria |
| IC₅₀ | The concentration of the compound that inhibits 50% of the enzyme's activity. | < 10 µM for hit consideration. |
| Selectivity Index | The ratio of the IC₅₀ for the less active isoform to the IC₅₀ for the more active isoform. | > 10-fold for selective inhibitors. |
| Z'-factor | A statistical measure of assay quality. | > 0.5 for a robust assay.[5] |
Workflow for Primary MAO Inhibition Screening
Caption: Primary screening workflow for MAO-A and MAO-B inhibition.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism Assays
TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and plays a modulatory role in monoaminergic systems.[8] TAAR1 agonists have therapeutic potential for treating schizophrenia, depression, and addiction.[9][10]
The benzylamine scaffold is a known feature of some TAAR1 agonists. Therefore, evaluating the agonistic activity of this compound at TAAR1 is a logical step in the primary screening phase.
TAAR1 is primarily a Gs-coupled GPCR, meaning its activation leads to an increase in intracellular cyclic AMP (cAMP).[11][12][13] A cell-based cAMP assay is a direct functional measure of receptor activation.[12][14]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Culture:
-
Use a stable cell line expressing human TAAR1, such as CHO-K1 or HEK293 cells.[10]
-
-
Compound and Control Preparation:
-
Prepare serial dilutions of this compound.
-
A known TAAR1 agonist (e.g., β-phenethylamine) is used as a positive control.[9]
-
-
Assay Procedure (384-well format):
-
Plate the TAAR1-expressing cells in a 384-well plate and incubate overnight.
-
Add the test compound or control to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the intracellular cAMP concentration.
-
Calculate the percentage of activation relative to the maximal response of the positive control.
-
Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
A potent agonist at TAAR1 would be a promising result. The EC₅₀ value will be the primary determinant for progression to secondary assays.
| Parameter | Description | Acceptance Criteria |
| EC₅₀ | The concentration of the compound that produces 50% of the maximal response. | < 10 µM for hit consideration. |
| Eₘₐₓ | The maximum effect of the compound, expressed as a percentage of the positive control. | > 80% for a full agonist. |
| Z'-factor | A statistical measure of assay quality. | > 0.5 for a robust assay. |
Workflow for Primary TAAR1 Agonism Screening
Caption: Primary screening workflow for TAAR1 agonism.
Part 2: Secondary Screening - Hit Confirmation and Mechanistic Elucidation
Once a primary hit is identified, secondary assays are crucial for confirming the activity and gaining a deeper understanding of the compound's mechanism of action.
Confirmation of Target Engagement: Radioligand Binding Assay
Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for its target receptor.[15][16]
This assay will confirm that the observed functional activity in the primary screen is due to a direct interaction with the target protein. It provides a quantitative measure of binding affinity (Ki).
Experimental Protocol: TAAR1 Radioligand Binding Assay
-
Membrane Preparation:
-
Assay Components:
-
A suitable radioligand for TAAR1 (e.g., [³H]-EPPTB).
-
Serial dilutions of this compound.
-
A known high-affinity TAAR1 ligand for determining non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control.[18]
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.[15][18]
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value from the competition binding curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Orthogonal Functional Assays
To ensure the observed activity is not an artifact of the primary assay format, an orthogonal functional assay with a different readout is recommended.
Confirmation of activity in a different assay format increases confidence in the hit. For a GPCR like TAAR1, a β-arrestin recruitment assay is an excellent orthogonal choice, as it measures a distinct signaling pathway.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Assay Principle:
-
This assay utilizes a cell line co-expressing TAAR1 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Agonist binding promotes the interaction of β-arrestin with the receptor, bringing the two enzyme fragments together and generating a detectable signal (e.g., luminescence or fluorescence).
-
-
Procedure:
-
Plate the assay-ready cells.
-
Add serial dilutions of this compound.
-
Incubate and then add the substrate for the reporter enzyme.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Part 3: Safety and Selectivity Profiling
Early assessment of potential liabilities is critical for making informed decisions about the progression of a compound.
hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[19][20] This is a critical safety screen for all drug candidates.
Automated patch clamp systems provide high-quality data on ion channel function and are the industry standard for hERG screening.[19]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[19]
-
-
Procedure:
-
Cells are captured on a microfluidic chip.
-
A whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current.[21]
-
The test compound is applied at multiple concentrations, and the effect on the hERG current is measured.
-
-
Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration.
-
An IC₅₀ value for hERG inhibition is determined.
-
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are the primary enzymes involved in drug metabolism.[22] Inhibition of these enzymes can lead to drug-drug interactions.[23][24]
This assay uses human liver microsomes, which contain a mixture of CYP enzymes, and isoform-specific substrates.[23][25]
Experimental Protocol: CYP Inhibition Assay
-
Assay System:
-
Procedure:
-
Incubate human liver microsomes with an isoform-specific substrate and a range of concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
Quench the reaction after a specific time.
-
Analyze the formation of the specific metabolite by LC-MS/MS.[23]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation.
-
Determine the IC₅₀ value for each CYP isoform.
-
Signaling and Safety Profiling Overview
Caption: Integrated secondary and safety screening cascade.
Conclusion: A Data-Driven Path Forward
This technical guide outlines a strategic and technically robust in vitro screening cascade for the novel compound this compound. By logically progressing from primary target identification to mechanistic confirmation and early safety assessment, this approach provides a comprehensive data package to support informed decision-making in the drug discovery process. The emphasis on quantitative, high-quality assays and orthogonal validation ensures the scientific integrity of the findings, paving the way for the potential development of a novel therapeutic agent.
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An In-Depth Technical Guide to the Synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine, a secondary amine with potential applications in medicinal chemistry and materials science. While the specific discovery of this compound is not prominently documented in publicly available literature, its synthesis is a classic example of reductive amination. This guide will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed, field-proven experimental protocol, and present expected analytical data for the final product. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Context
This compound, with the CAS Number 85952-73-4, belongs to the class of substituted benzylamines.[1] The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The cyclopentyl moiety introduces a non-aromatic, lipophilic group that can influence the compound's interaction with biological targets. Although its specific applications are not widely reported, its structural motifs are prevalent in various biologically active molecules.
The synthesis of this and similar secondary amines is most efficiently achieved through reductive amination.[2] This powerful and versatile reaction forms a carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine to an amine.[3] This method is generally preferred over direct alkylation of amines with alkyl halides, as it avoids the common issue of overalkylation and the formation of quaternary ammonium salts.[4]
The Synthetic Core: Reductive Amination
The synthesis of this compound proceeds via the reductive amination of 4-fluorobenzaldehyde with cyclopentylamine. The reaction can be performed in a one-pot procedure using a mild and selective reducing agent.[5]
Mechanistic Pathway
The reaction mechanism involves two key steps:
-
Imine Formation: The nucleophilic cyclopentylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by the elimination of a water molecule to form an imine intermediate.
-
Reduction: The imine is then reduced to the final secondary amine.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly effective choice.[5] It is a mild reducing agent that is selective for imines in the presence of aldehydes and is compatible with a wide range of functional groups.[5][6]
The overall synthetic pathway is illustrated in the diagram below:
Figure 1: Synthetic pathway for this compound via reductive amination.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | ≥98% |
| Cyclopentylamine | C₅H₁₁N | 85.15 | ≥99% |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |
Step-by-Step Procedure
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
The experimental workflow is depicted in the following diagram:
Figure 2: Experimental workflow for the synthesis of this compound.
Product Characterization and Data
The final product, this compound, should be a colorless to pale yellow oil or a low-melting solid.[7] Proper characterization is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆FN[1] |
| Molar Mass | 193.26 g/mol [1] |
| Melting Point | 65-69 °C[7] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Spectroscopic Data
While a complete set of experimental spectra is not available in the public domain, typical expected spectroscopic data based on the structure are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.3 (m, 2H, Ar-H), ~6.9-7.0 (m, 2H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), ~3.0-3.1 (m, 1H, N-CH-cyclopentyl), ~1.3-1.9 (m, 8H, cyclopentyl-H), ~1.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~162 (d, J=245 Hz, C-F), ~136 (d, J=3 Hz, C-Ar), ~130 (d, J=8 Hz, CH-Ar), ~115 (d, J=21 Hz, CH-Ar), ~59 (N-CH-cyclopentyl), ~53 (Ar-CH₂-N), ~33 (CH₂-cyclopentyl), ~24 (CH₂-cyclopentyl).
-
Mass Spectrometry (EI): m/z 193 (M⁺), 109 (base peak, [F-C₆H₄-CH₂]⁺).
Conclusion
The synthesis of this compound is a robust and efficient process achievable through reductive amination. The use of sodium triacetoxyborohydride as a reducing agent offers a mild and selective method, making this synthesis accessible in most organic chemistry laboratories. This guide provides the necessary theoretical background and a practical, step-by-step protocol to aid researchers in the successful synthesis and characterization of this compound for further investigation in their respective fields.
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TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024). Tokyo Chemical Industry Co., Ltd.
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Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1249–1252.
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Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2465.
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An In-depth Technical Guide to Cyclopentyl-(4-fluoro-benzyl)-amine Analogues and Derivatives: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of analogues and derivatives of Cyclopentyl-(4-fluoro-benzyl)-amine. As a core scaffold, this molecule presents a unique combination of a lipophilic cyclopentyl group and an electronically modified fluorobenzyl moiety, making it a compelling starting point for medicinal chemistry campaigns. This document delves into the strategic design of novel analogues, detailed synthetic methodologies with a focus on reductive amination, and thorough characterization techniques. Furthermore, it explores the prospective biological activities of these compounds, particularly as inhibitors of monoamine oxidase (MAO), and outlines the foundational principles for establishing a robust structure-activity relationship (SAR). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Rationale for Exploring this compound Analogues
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. The strategic incorporation of fluorine into drug candidates has become a well-established approach to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. The parent molecule, this compound, serves as an exemplary starting point for the development of new chemical entities. The cyclopentyl group imparts a degree of conformational rigidity and lipophilicity, which can enhance membrane permeability and target engagement. The 4-fluorobenzyl group, on the other hand, introduces a site for potential hydrogen bonding and alters the electronic properties of the aromatic ring, which can influence receptor interactions and metabolic pathways.
This guide will provide a detailed exploration of the chemical space surrounding this core scaffold, with the aim of equipping researchers with the knowledge to design, synthesize, and evaluate novel analogues with potential applications in areas such as neurodegenerative diseases and psychiatric disorders.
Synthetic Strategies for Analogue Development
The synthesis of this compound and its derivatives is most efficiently achieved through reductive amination. This versatile and widely used reaction allows for the formation of the crucial secondary amine linkage in a controlled and often high-yielding manner.
Core Synthesis via Reductive Amination
The foundational synthesis involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine in the presence of a reducing agent. For the parent compound, this translates to the reaction of 4-fluorobenzaldehyde with cyclopentylamine.
General Reaction Scheme:
Caption: General workflow for the synthesis of the core scaffold via reductive amination.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step method for the laboratory-scale synthesis of the parent compound.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Cyclopentylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.05 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis of Analogues and Derivatives
The versatility of the reductive amination protocol allows for the straightforward synthesis of a wide array of analogues by varying the starting materials.
Table 1: Examples of Analogue Synthesis Strategies
| Analogue Type | Starting Material 1 | Starting Material 2 | Potential Modification |
| Benzyl Ring Substitution | Substituted Benzaldehyde (e.g., 2,4-difluorobenzaldehyde, 4-chlorobenzaldehyde) | Cyclopentylamine | Investigates electronic and steric effects on the aromatic ring. |
| Cycloalkyl Ring Modification | 4-Fluorobenzaldehyde | Substituted Cycloalkylamine (e.g., cyclohexylamine, cyclobutylamine) | Explores the impact of the size and conformation of the cycloalkyl moiety. |
| N-Alkylation/Arylation | This compound | Alkyl or Aryl Halide | Introduction of a third substituent on the nitrogen atom. |
Characterization of Analogues and Derivatives
Unambiguous structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary tools for structural elucidation.
-
¹H NMR: Provides information on the proton environment. Key signals to expect for the parent compound include:
-
Aromatic protons of the 4-fluorobenzyl group (typically appearing as multiplets in the δ 7.0-7.4 ppm region).
-
The benzylic methylene protons (-CH₂-) adjacent to the nitrogen (a singlet or AB quartet around δ 3.7-3.9 ppm).
-
The methine proton on the cyclopentyl ring attached to the nitrogen (-CH-) (a multiplet around δ 3.0-3.3 ppm).
-
The aliphatic protons of the cyclopentyl ring (multiplets in the δ 1.2-2.0 ppm region).
-
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Expected signals for the parent compound include:
-
Aromatic carbons (in the δ 115-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant).
-
The benzylic carbon (-CH₂-) (around δ 50-55 ppm).
-
The methine carbon of the cyclopentyl ring (-CH-) (around δ 55-60 ppm).
-
Aliphatic carbons of the cyclopentyl ring (in the δ 20-35 ppm region).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Electrospray ionization (ESI) is a common technique for these types of molecules, typically showing a prominent [M+H]⁺ ion.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds, which should ideally be >95% for biological testing.
Biological Activity and Structure-Activity Relationship (SAR)
While specific biological data for a broad range of this compound analogues is not extensively available in the public domain, the structural features of this scaffold suggest potential activity as monoamine oxidase (MAO) inhibitors. MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO-A are used in the treatment of depression and anxiety, while MAO-B inhibitors are used for Parkinson's disease.
Hypothetical Structure-Activity Relationship
Based on known SAR for other MAO inhibitors, we can hypothesize the following relationships for this compound analogues:
Caption: Hypothesized structure-activity relationships for the core scaffold.
-
Aromatic Ring Substitution: The position and nature of substituents on the benzyl ring are expected to significantly impact activity and selectivity. Electron-withdrawing groups may enhance potency, while electron-donating groups could alter the selectivity between MAO-A and MAO-B.
-
Cycloalkyl Group Modification: Varying the size of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl) will modulate the lipophilicity and steric bulk of the molecule, which can affect its ability to fit into the active site of the target enzyme.
-
Nitrogen Substitution: The basicity of the secondary amine is crucial for interaction with the catalytic site of MAOs. N-alkylation would convert it to a tertiary amine, which could alter its binding mode and overall activity.
In Vitro Pharmacological Profiling
To establish a definitive SAR, a panel of in vitro assays is essential.
Table 2: Recommended In Vitro Assays for Pharmacological Profiling
| Assay Type | Purpose | Key Parameters Measured |
| MAO-A and MAO-B Inhibition Assay | To determine the potency and selectivity of the compounds as MAO inhibitors. | IC₅₀ (half-maximal inhibitory concentration) |
| Receptor Binding Assays (e.g., for serotonin and dopamine receptors) | To assess off-target effects and potential for polypharmacology. | Kᵢ (inhibitory constant) |
| CYP450 Inhibition Assays | To evaluate the potential for drug-drug interactions. | IC₅₀ |
| In Vitro Metabolic Stability Assay (microsomes, hepatocytes) | To predict the metabolic clearance of the compounds. | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) |
| Aqueous Solubility | To assess a fundamental physicochemical property for drug development. | Kinetic and thermodynamic solubility |
| Cell Viability/Cytotoxicity Assay | To determine the general toxicity of the compounds. | CC₅₀ (half-maximal cytotoxic concentration) |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic accessibility via reductive amination allows for the rapid generation of diverse analogues. Future work should focus on the systematic synthesis of a library of derivatives with modifications to the aromatic and cycloalkyl rings, followed by comprehensive in vitro pharmacological profiling to establish a clear and actionable structure-activity relationship. Promising candidates can then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable in guiding the design of the next generation of therapeutics for neurological and psychiatric disorders.
References
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- Sampson, D., Zhu, X. Y., Eyunni, S. V., Etukala, J. R., Ofori, E., Bricker, B., ... & Ablordeppey, S. Y. (2014). Identification of a new selective dopamine D4 receptor ligand. Bioorganic & medicinal chemistry, 22(2), 845-853.
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- Bibi, R., Sadiq, A., & Mughal, E. U. (2022). Synthesis, Biological Evaluation, and SAR Studies of Varyingly Substituted 4-Thioflavonols. Open Journal of Medicinal Chemistry, 12(2), 15-25.
- Cioffi, C. L., Wolf, M. A., Guzzo, P. R., Sadalapure, K., Parthasarathy, V., Dethe, D., ... & Liu, S. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl) piperazin-1-yl) cycloalkyl) methyl) benzamide inhibitors of glycine transporter-1. Bioorganic & medicinal chemistry letters, 23(5), 1257-1261.
- Keck, T. M., Free, R. B., Day, M. M., Brown, S. L., Maddaluna, M. S., Fountain, G., ... & Boateng, C. A. (2019). Dopamine D4 receptor-selective compounds reveal structure–activity relationships that engender agonist efficacy. Journal of medicinal chemistry, 62(7), 3722-3740.
- Silaichev, P. S., Beryozkina, T. V., Melekhin, V. V., Filimonov, V. O., Maslivets, A. N., Ilkin, V. G., ... & Bakulev, V. A. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24.
A Technical Guide to the Computational Docking of Cyclopentyl-(4-fluoro-benzyl)-amine with Human Monoamine Oxidase B
Abstract
Molecular docking is a cornerstone of modern, computer-aided drug design (CADD), enabling the rapid and cost-effective prediction of binding interactions between small molecules and their macromolecular targets.[1][2] This guide provides an in-depth, technical walkthrough of a computational docking study for the novel compound Cyclopentyl-(4-fluoro-benzyl)-amine. We hypothesize this compound to be an inhibitor of Human Monoamine Oxidase B (MAO-B), a well-validated target for neuroprotective drugs in conditions like Parkinson's disease.[3][4] This document details the entire workflow, from theoretical justification and system preparation to the execution of the docking simulation and the critical analysis of its results. The protocols described herein are designed to be self-validating and are grounded in established best practices, providing researchers and drug development professionals with a robust framework for conducting their own in-silico investigations.
Introduction: The Rationale for Docking
The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein.[5] This process simulates the actual binding event at a molecular level, providing insights that can guide lead optimization, explain structure-activity relationships (SAR), and prioritize compounds for synthesis and in-vitro testing.[2]
1.1. The Ligand: this compound
The subject of this study is this compound (CFBA). Its structure, obtained from PubChem (CID 834084), combines a flexible cyclopentyl group with a fluorobenzyl moiety.[6] The benzylamine scaffold is a known pharmacophore for MAO inhibitors, making CFBA a promising candidate for investigation. The fluorine atom can potentially enhance binding affinity and modulate metabolic stability.
1.2. The Target: Monoamine Oxidase B (MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of neurotransmitters.[3][4] Selective inhibition of MAO-B has been shown to be an effective strategy in treating neurodegenerative diseases.[3] The availability of high-resolution crystal structures of human MAO-B in the Protein Data Bank (PDB) makes it an excellent target for structure-based drug design.[7][8][9][10][11] For this study, we will utilize the crystal structure of human MAO-B in complex with the inhibitor safinamide (PDB ID: 2V5Z), which provides a well-defined active site.[7]
Part I: Pre-Computation Protocol & System Preparation
The accuracy of any docking study is fundamentally dependent on the meticulous preparation of both the ligand and the receptor.[12] This phase ensures that the molecular structures are chemically correct and computationally ready.
Ligand Preparation
The initial step is to generate a high-quality, 3D conformation of the ligand.
Step-by-Step Protocol:
-
Obtain 2D Structure: The structure of this compound was obtained from the PubChem database (CID 834084).[6] Its SMILES string is C1CCC(C1)NCC2=CC=C(C=C2)F.[6]
-
Convert to 3D: Using a chemical drawing tool like MarvinSketch or software like Open Babel, convert the 2D representation into a 3D structure.[13]
-
Energy Minimization: The initial 3D structure must be energy-minimized to find a low-energy, stable conformation. This is typically done using a force field like MMFF94 (Merck Molecular Force Field). This step corrects unrealistic bond lengths and angles.[14]
-
Assign Charges and Atom Types: Proper charge assignment is critical for calculating electrostatic interactions. Gasteiger charges are commonly applied for small molecules in preparation for docking with software like AutoDock.[13]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. Allowing for torsional flexibility is key to exploring various conformations within the protein's binding site.[13][15]
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type information.[16]
Protein Target Preparation
Preparing the protein structure involves cleaning the crystal structure and ensuring it is suitable for docking.
Step-by-Step Protocol:
-
Download PDB Structure: Download the crystal structure of human MAO-B (PDB ID: 2V5Z) from the RCSB PDB database.[7] This structure was chosen for its high resolution (1.60 Å) and the presence of a co-crystallized inhibitor, which helps in defining the binding site.[7]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules.
-
Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a bridging water), all water molecules should be removed from the active site.[14][17]
-
Remove Co-crystallized Ligands and Co-factors: Remove the original inhibitor (safinamide) and any other non-protein molecules from the PDB file to create an empty binding pocket.[17][18]
-
Select Protein Chains: If the protein exists as a multimer, select only the chain(s) relevant for the docking study.[14]
-
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein structure, as they are crucial for hydrogen bonding interactions.[17][19]
-
Assign Charges: Add Kollman charges to the protein atoms, a standard procedure for protein preparation in the AutoDock suite.[19]
-
Repair Missing Residues: If there are any gaps or missing residues in the crystal structure, they should be modeled using tools like Modeller.[17]
-
Save in PDBQT Format: Save the prepared, clean protein structure in the PDBQT format.
Part II: The Docking Workflow
This section outlines the process of executing the docking simulation using AutoDock Vina, a widely used and validated open-source docking program.[1]
Defining the Binding Site (Grid Box)
AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to place the ligand.
Step-by-Step Protocol:
-
Identify the Active Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file (2V5Z).[7] Key residues in the MAO-B active site can be identified from the literature or by visualizing the original complex.
-
Set Grid Box Coordinates: In a visualization program like UCSF Chimera or AutoDockTools, a cubic grid box is centered on the active site.[16][20] The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to unnecessarily increase computation time.
-
Record Coordinates and Dimensions: The center coordinates (x, y, z) and the size of the box (in Angstroms) are recorded in a configuration file.
Docking Simulation with AutoDock Vina
The simulation is run from the command line using a configuration file that specifies the input files and search parameters.
Step-by-Step Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that contains the following information:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = results.pdbqt
-
center_x, center_y, center_z (coordinates from step 3.1)
-
size_x, size_y, size_z (dimensions from step 3.1)
-
exhaustiveness (a parameter that controls the thoroughness of the search; a value of 8-16 is typical).
-
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log
-
Output: Vina will generate an output file (results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[5]
Workflow Visualization
The entire computational process can be visualized as a sequential workflow.
Caption: Predicted interactions between CFBA and key MAO-B residues.
Protocol Validation: A Self-Validating System
A crucial step for ensuring the trustworthiness of a docking protocol is validation. [21]The most common method is to perform "re-docking."
Validation Protocol:
-
Extract Co-crystallized Ligand: Take the original inhibitor (safinamide) from the 2V5Z PDB file.
-
Prepare and Dock: Prepare this ligand using the exact same protocol (Section 2.1) and dock it into the prepared protein (Section 2.2) using the identical grid box and Vina parameters (Section 3).
-
Calculate RMSD: Superimpose the predicted pose of the re-docked ligand onto the original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [22][23]This confirms that the chosen parameters and methods are appropriate for the system under study.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the computational docking of this compound with its putative target, human MAO-B. The results from this in-silico experiment suggest that CFBA is a potential inhibitor, with a strong predicted binding affinity and plausible interactions with key active site residues.
The findings provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline. Future work should include:
-
In-vitro Enzyme Assays: To experimentally determine the IC50 value of CFBA against MAO-B and confirm its inhibitory activity.
-
Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and gain a more dynamic understanding of the binding interactions.
-
Synthesis of Analogs: To explore the structure-activity relationship and optimize the compound for potency and selectivity.
By integrating robust computational methods with experimental validation, researchers can accelerate the discovery of novel therapeutics.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]
-
RCSB Protein Data Bank. (2007). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. [Link]
-
RCSB Protein Data Bank. (2014). 4CRT: Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
PubMed. (2007). Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
PubMed. (2005). Docking Studies on Monoamine oxidase-B Inhibitors: Estimation of Inhibition Constants (K(i)) of a Series of Experimentally Tested Compounds. [Link]
-
RCSB Protein Data Bank. (2012). 4A79: Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. [Link]
-
Taylor & Francis Online. (2022). Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy. [Link]
-
National Center for Biotechnology Information. (2007). 2V61: Structure of human MAO B in complex with the selective inhibitor 7-(3- chlorobenzyloxy)-4-(methylamino)methyl-coumarin. [Link]
-
ACS Omega. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. [Link]
-
RCSB Protein Data Bank. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Computational studies on the structural variations of MAO-A and MAO-B inhibitors - An in silico docking approach. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from CD ComputaBio. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from The Scripps Research Institute. [Link]
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Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from Pars Silico. [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Retrieved from Bonvin Lab. [Link]
-
Drug Discovery. (n.d.). Software. Retrieved from Drug Discovery. [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from Bonvin Lab. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Center for Computational Structural Biology. (2024). DOCKING. [Link]
-
University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from University of Nottingham. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
-
Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from Schrödinger. [Link]
-
University of Lausanne. (2010). DOCKING TUTORIAL. [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from University of Oxford. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?[Link]
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Methodological & Application
Application Notes & Protocols: A Cell-Based Assay Workflow for Characterizing Cyclopentyl-(4-fluoro-benzyl)-amine
Abstract
This document provides a comprehensive guide for the initial cell-based characterization of the novel small molecule, Cyclopentyl-(4-fluoro-benzyl)-amine. Given the absence of established biological data for this compound, we propose a structured, multi-tiered experimental workflow. This guide is designed for researchers in drug discovery and development, offering detailed protocols and the scientific rationale behind each experimental step. The workflow begins with foundational cytotoxicity and viability assessments to establish a therapeutic window, followed by primary screening against logical, structure-inferred target classes, including monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs). Subsequent mechanistic assays are outlined to validate and further characterize any identified bioactivity.
Introduction to this compound
This compound is a small molecule with the chemical formula C12H16FN and a molecular weight of 193.27 g/mol [1][2][3]. Its structure features a cyclopentyl group and a 4-fluorobenzyl group attached to a secondary amine. The presence of the benzylamine moiety is a common feature in pharmacologically active compounds, suggesting potential interactions with biological targets such as enzymes or receptors that recognize monoamines. Specifically, this structural motif is found in inhibitors of monoamine oxidases (MAO) and ligands for G-protein coupled receptors (GPCRs), making these compelling starting points for investigation[4][5].
This guide outlines a systematic approach to elucidate the cellular effects of this compound, ensuring data integrity through a self-validating experimental design.
Proposed Experimental Workflow
A tiered approach is recommended to efficiently characterize a novel compound. This strategy minimizes resource expenditure by first establishing basic safety and viability parameters before proceeding to more complex and targeted functional assays.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Foundational Cytotoxicity & Viability Assays
Rationale: Before assessing the functional effects of a compound, it is crucial to determine the concentration range at which it is not cytotoxic. High concentrations of any small molecule can induce cell death through non-specific mechanisms, confounding the results of functional assays[6][7]. We will employ two complementary assays: a cytotoxicity assay to measure membrane integrity and a viability assay to measure metabolic activity.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity[7][8].
Materials:
-
Relevant cell line (e.g., SH-SY5Y for neuronal context, or HEK293 for general screening)
-
Complete culture medium
-
This compound (solubilized in DMSO)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well clear-bottom cell culture plates
-
Positive control (e.g., 1% Triton™ X-100)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO, final concentration ≤0.5%) and a maximum lysis control (1% Triton™ X-100).
-
Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 hours).
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Protocol: Resazurin Cell Viability Assay
This assay uses the blue dye resazurin, which is reduced by metabolically active cells to the fluorescent pink product, resorufin. A decrease in fluorescence indicates a loss of cell viability.
Materials:
-
Cells and compound dilutions prepared as in the LDH assay.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
96-well black, clear-bottom cell culture plates.
Procedure:
-
Seeding & Treatment: Follow steps 1-4 from the LDH protocol.
-
Reagent Addition: Add 10 µL of resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Data Interpretation & Presentation
The data from these foundational assays will define the maximum non-toxic concentration of the compound.
| Compound Concentration (µM) | % Cytotoxicity (LDH Assay) | % Cell Viability (Resazurin Assay) |
| 0 (Vehicle) | 0% ± 2.1% | 100% ± 4.5% |
| 1 | 1.5% ± 1.8% | 98.7% ± 5.1% |
| 5 | 2.3% ± 2.5% | 99.1% ± 3.9% |
| 10 | 4.1% ± 3.0% | 95.4% ± 4.8% |
| 25 | 8.9% ± 4.2% | 88.2% ± 6.2% |
| 50 | 25.6% ± 5.5% | 65.7% ± 7.1% |
| 100 | 68.4% ± 8.1% | 15.3% ± 3.3% |
Tier 2: Primary Target Screening
Rationale: Based on the compound's structure, we hypothesize activity at monoamine oxidases or G-protein coupled receptors. The primary screen will test these hypotheses using established, high-throughput compatible assays.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the activity of MAO-A and MAO-B enzymes. MAOs catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. The H₂O₂ can be detected using a fluorometric probe[4][9]. The assay is performed in the presence of specific inhibitors to differentiate between MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., tyramine)[10].
-
MAO-A specific inhibitor (e.g., Clorgyline)[9].
-
Horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red).
-
This compound.
-
96-well black microplates.
Procedure:
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to their optimal concentration in assay buffer.
-
Compound Addition: Add 2 µL of this compound at various concentrations (e.g., 0.1 to 25 µM) to the wells. Include wells with vehicle (DMSO), Clorgyline, and Selegiline as controls.
-
Pre-incubation: Add 48 µL of the diluted enzyme to each well and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution containing the MAO substrate, HRP, and the fluorescent probe. Add 50 µL of this solution to each well to start the reaction.
-
Incubation & Reading: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure fluorescence (Ex/Em = 535/587 nm) every 5 minutes.
-
Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition caused by the compound relative to the vehicle control.
G-Protein Coupled Receptor (GPCR) Functional Assays
Principle: GPCRs are a vast family of receptors that trigger intracellular signaling cascades upon activation[12][13]. A common approach is to use reporter cell lines that express a specific GPCR and produce a measurable signal (e.g., luminescence, fluorescence) upon receptor activation or inhibition. We will focus on two major downstream pathways: cAMP modulation (for Gs/Gi-coupled receptors) and intracellular calcium mobilization (for Gq-coupled receptors)[14].
Caption: Simplified overview of major GPCR signaling pathways.
Protocol: cAMP Assay (for Gs/Gi-coupled receptors)
-
Cell Culture: Use a cell line stably expressing a target GPCR (e.g., CHO-K1 or HEK293). Seed into a 96-well plate.
-
Compound Treatment: Treat cells with this compound for 30 minutes.
-
Agonist Mode: Measure direct cAMP production.
-
Antagonist Mode: Add the compound first, then stimulate with a known agonist (e.g., Forskolin for Gs, or a specific ligand for Gi) and measure the inhibition of the agonist response.
-
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).
-
Analysis: Quantify the change in cAMP levels relative to controls.
Protocol: Calcium Flux Assay (for Gq-coupled receptors)
-
Cell Culture & Dye Loading: Seed cells expressing a target Gq-coupled GPCR in a 96-well black, clear-bottom plate. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Assay: Place the plate in a fluorescence plate reader equipped with an injector.
-
Data Acquisition:
-
Measure baseline fluorescence for ~20 seconds.
-
Inject this compound and continue reading fluorescence for 2-3 minutes to detect agonist activity.
-
For antagonist mode, pre-incubate with the compound before injecting a known agonist.
-
-
Analysis: Calculate the change in fluorescence intensity over baseline to determine the intracellular calcium response.
Tier 3: Mechanistic & Secondary Assays
Rationale: If a reproducible "hit" is identified in Tier 2, further assays are required to confirm the mechanism of action and determine the potency and selectivity of the compound.
Dose-Response Analysis: For any confirmed activity, a full dose-response curve should be generated using a 10-point, half-log serial dilution. This allows for the calculation of key potency metrics.
| Assay Type | Metric | Definition | Example Value |
| Enzyme Inhibition | IC₅₀ | Concentration for 50% inhibition of enzyme activity. | 1.2 µM |
| GPCR Agonism | EC₅₀ | Concentration for 50% of the maximal response (e.g., cAMP production). | 0.8 µM |
| GPCR Antagonism | IC₅₀ | Concentration for 50% inhibition of the response to a fixed agonist concentration. | 2.5 µM |
Selectivity Profiling:
-
For MAO inhibitors: Test the compound against both MAO-A and MAO-B to determine its selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B).
-
For GPCR ligands: Screen against a panel of related receptors to identify potential off-target effects. Label-free assays can provide a holistic view of the cellular response after GPCR activation, capturing the integrated cell response without bias towards a specific pathway[15].
Downstream Signaling: If the compound is a GPCR ligand, further assays can confirm pathway engagement. For example, if it activates a Gs-coupled receptor, one could measure the phosphorylation of the downstream transcription factor CREB using Western blot or a specific ELISA[14].
Conclusion
This application note provides a robust, tiered framework for the initial characterization of this compound. By systematically evaluating cytotoxicity, screening against plausible target classes, and performing detailed mechanistic follow-up studies, researchers can efficiently and accurately define the compound's pharmacological profile. This structured approach ensures that experimental choices are logical, data is reliable, and resources are used effectively in the early stages of drug discovery.
References
-
Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]
-
Fang, Y. (2008). Label-Free Cell-Based Assays for GPCR Screening. Bentham Science Publishers. Retrieved from [Link]
-
Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Retrieved from [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
Sources
- 1. This compound | C12H16FN | CID 834084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Monoamine Oxidase Assays [cellbiolabs.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 9. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 10. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
- 11. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
High-Throughput Screening of Cyclopentyl-(4-fluoro-benzyl)-amine and its Analogs for Novel CNS Modulators
An Application Note and Protocol Guide
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel scaffolds with significant therapeutic potential. The molecule Cyclopentyl-(4-fluoro-benzyl)-amine represents such a confluence, integrating a cyclopentylamine moiety, known for its presence in potent enzyme inhibitors and CNS-active compounds, with a 4-fluorobenzyl group, a common feature in modern pharmaceuticals that enhances metabolic stability and blood-brain barrier penetration[1]. This document provides a comprehensive guide for leveraging this scaffold in a high-throughput screening (HTS) campaign to identify novel modulators of the human Serotonin Transporter (hSERT), a critical target in the treatment of depression and other psychiatric disorders[2]. We present detailed protocols for a primary fluorescence-based uptake inhibition assay, confirmatory dose-response studies, and essential counter-screening methodologies.
Introduction: A Scaffold of Promise
The search for novel chemical entities to modulate central nervous system (CNS) targets is a cornerstone of modern drug discovery. The this compound scaffold is a compelling starting point for library synthesis and screening due to the established bioactivities of its constituent parts.
-
The Cyclopentylamine Core: Derivatives of cyclopentylamine have demonstrated a wide array of biological activities. Notably, they have been identified as potent dual neurokinin-1 (NK1) receptor antagonists and serotonin reuptake transporter (SERT) inhibitors, highlighting their direct relevance to antidepressant drug discovery[2]. Furthermore, this ring system is a key component in inhibitors of enzymes like 11β-HSD1 (implicated in metabolic syndrome) and MraY (an antibacterial target), showcasing its versatility as a pharmacophore[3][4].
-
The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom on the benzyl ring is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties. Fluorination can enhance lipophilicity, which may improve bioavailability and penetration of the blood-brain barrier, and can increase metabolic stability by blocking sites of oxidative metabolism[1][5]. This moiety is a key building block in numerous approved drugs, including selective serotonin reuptake inhibitors (SSRIs) and anticonvulsants[5][6].
Given this rationale, this compound serves as an excellent backbone for a diversity-oriented synthesis approach to generate a library of analogs for HTS. This guide outlines a robust screening cascade to identify potent and selective inhibitors of hSERT.
The HTS Campaign Workflow
A successful screening campaign requires a multi-step process to identify, confirm, and characterize active compounds while eliminating artifacts. The proposed workflow is designed to maximize efficiency and data quality.
Caption: High-Throughput Screening (HTS) cascade for identifying novel SERT inhibitors.
The Target: Serotonin Transporter (SERT)
SERT (gene SLC6A4) is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Inhibiting this process increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This mechanism is the basis for the therapeutic action of most modern antidepressants[2].
For our HTS campaign, we will utilize a commercially available cell line (e.g., HEK293 or CHO) stably expressing recombinant human SERT (hSERT). The assay will measure the inhibition of a fluorescent substrate analog that is actively transported into the cells via hSERT.
Caption: Mechanism of the hSERT fluorescence-based uptake inhibition assay.
Experimental Protocols
These protocols are designed for execution in 384-well microplates, a standard format for HTS.
Protocol 1: Primary HTS - Single-Point hSERT Uptake Inhibition Assay
Objective: To identify compounds that inhibit fluorescent substrate uptake by hSERT-expressing cells by more than 50% at a single concentration (10 µM).
Materials:
-
HEK293 cells stably expressing hSERT (e.g., from PerkinElmer, R&D Systems)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent Substrate: e.g., Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or equivalent
-
Positive Control: 10 µM Fluoxetine (a known SSRI)
-
Negative Control: 0.5% DMSO in Assay Buffer
-
Test Compound: this compound or library analog, 2 mM in 100% DMSO
-
Solid black, clear-bottom 384-well microplates, cell culture treated
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells into 384-well plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 4X final concentration compound plate.
-
Add 198 µL of Assay Buffer to wells of a new 384-well plate.
-
Add 2 µL of 2 mM compound stock (from DMSO plate) to achieve a 20 µM solution (with 1% DMSO).
-
For controls, add 2 µL of 100% DMSO (for Negative Control) or 2 µL of 2 mM Fluoxetine (for Positive Control).
-
-
Assay Execution:
-
Aspirate cell culture medium from the cell plate.
-
Wash each well once with 50 µL of pre-warmed (37°C) Assay Buffer.
-
Add 20 µL of pre-warmed Assay Buffer to each well.
-
Transfer 20 µL from the 4X compound plate to the cell plate. The final compound concentration will be 10 µM in 0.5% DMSO.
-
Incubate for 15 minutes at 37°C.
-
Prepare 2X fluorescent substrate solution in Assay Buffer according to the manufacturer’s instructions.
-
Add 40 µL of the 2X substrate solution to all wells.
-
Incubate for 20 minutes at 37°C, protected from light.
-
-
Signal Measurement:
-
Stop the uptake reaction by washing the wells three times with 80 µL of ice-cold Assay Buffer.
-
After the final wash, leave 40 µL of Assay Buffer in each well.
-
Read the plate on a fluorescence plate reader (e.g., SpectraMax i3x) using the manufacturer's recommended excitation/emission wavelengths.
-
Data Analysis:
-
Calculate the Percent Inhibition for each test well: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Hit Criterion: Compounds exhibiting ≥50% inhibition are considered primary hits.
Protocol 2: Hit Confirmation - 10-Point IC₅₀ Determination
Objective: To determine the potency (IC₅₀ value) of primary hits.
Procedure:
-
Follow the cell plating and assay execution steps from Protocol 1.
-
Compound Dilution:
-
Create a 10-point serial dilution series for each hit compound, starting from a 100 µM final concentration.
-
Perform a 1:3 serial dilution in a DMSO plate.
-
Prepare the 4X compound plate as in Protocol 1, reflecting this dilution series.
-
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition vs. log[Compound Concentration].
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Counter-Screen for Autofluorescence
Objective: To eliminate false positives caused by intrinsic compound fluorescence.
Procedure:
-
Use a cell-free 384-well plate.
-
Add 40 µL of Assay Buffer to each well.
-
Add 40 µL of the 2X compound solutions (at the highest concentration tested, e.g., 100 µM).
-
Read the plate using the same fluorescence settings as the primary assay.
-
Criterion: Any compound producing a signal >10% of the negative control signal in the primary assay should be flagged as potentially autofluorescent and deprioritized.
Data Presentation and Quality Control
Robust assay performance is critical for reliable HTS data. The Z'-factor is a statistical measure of assay quality.
Z'-Factor Calculation: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
| Parameter | Acceptable Value | Description |
| Z'-Factor | > 0.5 | Indicates excellent assay quality with good separation between positive and negative controls. |
| Signal-to-Background | > 5 | Ratio of the mean negative control signal to the mean positive control signal. |
| DMSO Tolerance | < 1.0% | Final concentration of DMSO in the assay wells to avoid solvent-induced artifacts. |
| Hit Rate | 0.5% - 2.0% | A typical hit rate for a primary screen. Rates outside this range may suggest assay problems. |
Conclusion
The this compound scaffold presents a rational starting point for the discovery of novel CNS-active agents. The protocols detailed herein provide a robust framework for a high-throughput screening campaign targeting the human Serotonin Transporter. By following this systematic workflow of primary screening, hit confirmation, and counter-screening, researchers can efficiently identify and validate potent and selective hSERT inhibitors, paving the way for the development of next-generation therapeutics for mood disorders.
References
- Vertex AI Search. (2024). The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery.
- Chem-Impex. (n.d.). 4-Fluorobenzylamine hydrochloride.
- Chem-Impex. (n.d.). 4-Fluorobenzylamine.
- Benchchem. (n.d.). Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide.
-
PubChem. (n.d.). This compound. Available at: [Link]
- MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
- LookChem. (n.d.). Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate.
-
Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-1614. Available at: [Link]
- LookChem. (n.d.). Cas 1003-03-8, Cyclopentylamine.
- Biosynth. (n.d.). 4-Fluorobenzylamine.
- Biosynth. (n.d.). Cyclopentylamine.
- Elsevier. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones.
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Available at: [Link]
Sources
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- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopentyl-(4-fluoro-benzyl)-amine: Solution Preparation and Stability Assessment
Abstract
This comprehensive technical guide provides detailed protocols for the preparation of solutions of Cyclopentyl-(4-fluoro-benzyl)-amine and a systematic approach to evaluating its stability under various stress conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of this and structurally related compounds. The protocols outlined herein are designed to ensure accurate, reproducible results and are grounded in established principles of pharmaceutical analysis. Key sections include methodologies for determining solubility, preparing stock and working solutions, and conducting forced degradation studies to elucidate potential degradation pathways. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is also proposed for the quantitative analysis of the parent compound and its degradation products.
Introduction
This compound is a secondary amine of interest in medicinal chemistry and drug discovery. As with any potential drug candidate, a thorough understanding of its physicochemical properties, including solubility and stability, is paramount for the development of robust formulations and analytical methods.[1] The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[2] Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop and validate stability-indicating analytical methods.[2][3]
This application note provides a framework for the systematic evaluation of this compound, from initial solution preparation to a comprehensive stability assessment. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for informing decisions related to solvent selection and analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | [4] |
| Molecular Weight | 193.26 g/mol | [4] |
| Appearance | Solid (predicted) | Inferred from Melting Point |
| Melting Point | 65-69 °C | [5] |
| Density | 1.506 g/cm³ | [5] |
| Flash Point | 124 °C | [5] |
| Predicted XLogP3 | 2.7 | [4] |
Solution Preparation
The accurate preparation of solutions is the foundation of any subsequent analytical work. The choice of solvent is critical and should be based on the solubility of the analyte and its compatibility with the intended analytical technique.
Solubility Assessment Protocol
A preliminary assessment of the solubility of this compound in common laboratory solvents is recommended.
Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Vials
-
Vortex mixer
-
Analytical balance
-
Solvents: Water, Methanol, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO)
-
HPLC system with UV detector
Protocol:
-
Qualitative Assessment:
-
To a series of vials, add approximately 1-2 mg of this compound.
-
Add 1 mL of each test solvent to the respective vials.
-
Vortex each vial for 2 minutes.
-
Visually inspect for complete dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
-
-
Quantitative Assessment (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow the vials to stand until the undissolved solid has settled.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Recommended Solvents for Stock Solutions
Based on the predicted lipophilicity (XLogP3 of 2.7) and the presence of a basic amine group, this compound is expected to be soluble in polar organic solvents.
Table 2: Recommended Solvents for Solution Preparation
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent capable of solvating the amine group. |
| Acetonitrile | High | Polar aprotic solvent commonly used in reversed-phase HPLC. |
| Ethanol | High | Similar to methanol, a good general-purpose solvent. |
| DMSO | Very High | Aprotic solvent with high solubilizing power for a wide range of compounds. |
| Water | Low to Sparingly Soluble | The organic nature of the molecule limits aqueous solubility. Solubility may be enhanced at lower pH. |
For analytical purposes, Methanol or Acetonitrile are recommended as primary solvents for preparing stock solutions due to their volatility and compatibility with HPLC mobile phases.
Protocol for Preparation of a 1 mg/mL Stock Solution
Objective: To prepare a standard stock solution of this compound for analytical use.
Materials:
-
This compound
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Methanol or Acetonitrile (HPLC grade)
-
Sonicator
Protocol:
-
Accurately weigh approximately 10 mg of this compound.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 7 mL of the chosen solvent (Methanol or Acetonitrile).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with the same solvent.
-
Mix thoroughly by inverting the flask several times.
-
Store the stock solution in a tightly sealed, light-protected container at 2-8 °C.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products of a drug substance, which is crucial for the development of stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2]
General Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6] The following conditions are starting points and may need to be adjusted based on the observed stability of the compound.
4.2.1. Acid Hydrolysis
-
Procedure: To 1 mL of the 100 µg/mL working solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Time Points: Analyze samples at 2, 4, 8, and 24 hours.
-
Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
4.2.2. Base Hydrolysis
-
Procedure: To 1 mL of the 100 µg/mL working solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Time Points: Analyze samples at 2, 4, 8, and 24 hours.
-
Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
4.2.3. Oxidative Degradation
-
Procedure: To 1 mL of the 100 µg/mL working solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[7]
-
Time Points: Analyze samples at 2, 4, 8, and 24 hours.
-
Rationale: Secondary amines can be susceptible to oxidation, potentially forming N-oxides or undergoing N-dealkylation.[2]
4.2.4. Thermal Degradation
-
Procedure (Solution): Incubate the working solution at 80°C in a temperature-controlled oven.
-
Procedure (Solid State): Place a known amount of the solid compound in a vial and heat at 80°C. Periodically dissolve a portion in the initial solvent for analysis.
-
Time Points: Analyze samples at 24, 48, and 72 hours.
4.2.5. Photolytic Degradation
-
Procedure: Expose the working solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze the samples after the exposure period.
Proposed Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[1]
Rationale for Method Selection
A reversed-phase HPLC method with UV detection is proposed due to the presence of a chromophore (the fluorophenyl group) in the molecule. Gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with varying polarities.
Proposed HPLC Conditions
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or λmax determined by UV scan) |
| Diluent | Methanol or Acetonitrile |
Note: This is a starting method and may require optimization for column chemistry, mobile phase pH, and gradient slope to achieve optimal separation.
Method Validation
Once developed, the HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and concise manner.
Table 4: Example Stability Data Summary
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Total Degradation | Number of Degradants |
| Control | 24 | 100.0 | 0.0 | 0 |
| 0.1 M HCl, 60°C | 2 | 95.2 | 4.8 | 1 |
| 8 | 85.1 | 14.9 | 2 | |
| 24 | 68.3 | 31.7 | 2 | |
| 0.1 M NaOH, 60°C | 2 | 98.7 | 1.3 | 1 |
| 8 | 92.5 | 7.5 | 1 | |
| 24 | 80.4 | 19.6 | 2 | |
| 3% H₂O₂, RT | 24 | 90.1 | 9.9 | 3 |
| 80°C (Solution) | 72 | 99.5 | 0.5 | 0 |
| Photolytic | - | 96.8 | 3.2 | 1 |
Safety and Handling
This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The protocols and methodologies presented in this application note provide a comprehensive framework for the preparation of solutions and the assessment of the stability of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, which is essential for advancing the development of this and other novel chemical entities. The proposed stability-indicating HPLC method serves as a robust starting point for the quantitative analysis required for quality control and regulatory submissions.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
Patel, K., et al. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. PharmaTutor, 3(6), 29-39. Retrieved from [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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Application Notes & Protocols: Establishing In Vivo Dosage for Novel Compounds – A Framework Using Cyclopentyl-(4-fluoro-benzyl)-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Cyclopentyl-(4-fluoro-benzyl)-amine is a compound for which extensive public-domain data on in vivo studies is not available.[1][2][3] This guide is therefore not a recommendation of a specific dosage. Instead, it provides a comprehensive framework and detailed protocols for how a researcher should scientifically and ethically determine the appropriate in vivo dosage for a novel small molecule entity like this compound. All animal studies must be conducted in compliance with institutional and national animal welfare regulations.
Introduction: Deconstructing a Novel Chemical Entity
This compound is a small molecule with a molecular weight of approximately 193.27 g/mol .[1][2] Its structure features a benzylamine core, modified with a 4-fluoro substitution on the phenyl ring and a cyclopentyl group on the amine. These modifications are significant: the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopentyl group adds lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While its precise biological target is not defined in the public literature, its structure is reminiscent of compounds that may interact with monoamine systems or other neurological targets.
The primary challenge for any new chemical entity (NCE) is the translation from promising in vitro activity to in vivo efficacy and safety. This process is critically dependent on establishing a correct dosing regimen, which requires a systematic, multi-step approach. This document outlines that approach.
Part 1: Foundational Workflow for In Vivo Dose Determination
The journey from a novel compound to a well-characterized in vivo tool requires a logical progression of studies. Each step builds upon the last, ensuring that the maximum amount of information is gained from the minimum number of animals, in line with ethical guidelines.[4]
Caption: Workflow for establishing in vivo dosage.
Part 2: Formulation and Vehicle Selection - A Critical First Step
Many novel compounds, particularly those with lipophilic groups like this compound, exhibit poor aqueous solubility. The choice of vehicle is therefore paramount to ensure consistent and accurate dosing.[5][6] An inappropriate vehicle can cause toxicity itself, confounding study results, or lead to poor bioavailability.[5][7]
Protocol 1: Vehicle Screening and Formulation Preparation
-
Solubility Assessment:
-
Test the solubility of this compound in a panel of common, well-tolerated vehicles.
-
Start with aqueous vehicles like 0.9% Saline and 0.5% Carboxymethylcellulose (CMC).[7]
-
If solubility is poor, move to co-solvent systems. A common starting point is a mixture of DMSO and a solubilizing agent like PEG400 or Tween 80, further diluted in saline.[8][9] Crucially, the final concentration of organic solvents like DMSO should be kept to a minimum (ideally ≤10%) to avoid vehicle-induced toxicity. [7]
-
-
Formulation Preparation (Example for a Suspension):
-
Weigh the required amount of this compound powder.
-
If needed, add a small amount of surfactant (e.g., 1-2% Tween 80) and wet the powder to form a paste.[5]
-
Gradually add the chosen aqueous vehicle (e.g., 0.5% CMC in sterile water) while triturating or vortexing.
-
Continue mixing until a homogenous suspension is achieved.
-
Self-Validation: Always prepare a fresh formulation for each experiment and ensure it is continuously mixed during dosing to prevent settling and ensure dose uniformity.[5] A vehicle-only control group must be included in all in vivo experiments to isolate the effects of the compound from those of the vehicle.[5]
-
| Vehicle Strategy | Components | Pros | Cons |
| Aqueous Suspension | 0.5% - 1% CMC or Methylcellulose in Saline/Water | Simple, generally well-tolerated. | Unsuitable for insoluble compounds; risk of non-uniform dosing.[5] |
| Co-Solvent Solution | 5-10% DMSO, 10-40% PEG400, topped with Saline | Can dissolve many poorly soluble compounds. | Potential for vehicle toxicity or irritation at higher concentrations.[8] |
| Lipid-Based | Corn oil, sesame oil | Good for highly lipophilic compounds, can enhance oral absorption.[8] | Complex to formulate, not suitable for IV administration. |
Table 1: Common vehicle solutions for preclinical in vivo studies.
Part 3: Pharmacokinetic (PK) and Toxicity Studies
Before assessing efficacy, you must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and establish a safe dosing range.[10][11]
Protocol 2: Pilot Pharmacokinetic (PK) Study in Rodents
A pilot PK study is essential to understand the compound's exposure profile (Cmax, Tmax, half-life) and inform the dosing frequency for subsequent studies.[12][13]
-
Animal Model: Use a common rodent model (e.g., male C57BL/6 mice or Sprague-Dawley rats), typically 3-5 animals per group.[10]
-
Dosing:
-
Administer a single, low-to-moderate dose of this compound based on in vitro potency and preliminary toxicity estimates.
-
Include at least two routes of administration: the intended therapeutic route (e.g., oral gavage, PO) and intravenous (IV) to determine absolute bioavailability.[4]
-
-
Sample Collection:
-
Collect sparse blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.
-
-
Data Analysis:
-
Plot plasma concentration versus time to determine key PK parameters. This data will reveal if the compound is absorbed, how quickly it is cleared, and what exposure levels are achieved.[12]
-
Protocol 3: Single-Dose Acute Toxicity / Maximum Tolerated Dose (MTD) Study
The goal of an MTD study is to find the highest dose that does not cause unacceptable toxicity or side effects.[14][15][16] This is a critical step for designing safe and effective efficacy studies.[17][18]
-
Study Design:
-
Administration:
-
Administer a single dose via the intended route of administration.
-
-
Monitoring and Endpoints:
-
Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) immediately after dosing and at regular intervals for up to 14 days.[4][20]
-
Record body weight daily. A body weight loss of >15-20% is often considered a key toxicity endpoint.[18]
-
Perform gross necropsy on all animals at the end of the study to look for organ abnormalities.[4]
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or substantial body weight loss.[15][21]
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Part 4: Dose-Ranging Efficacy Studies
With the safe dose range established by the MTD study and the exposure profile understood from the PK study, you can now design an effective dose-ranging efficacy study.
Protocol 4: Dose-Response Efficacy Study
-
Animal Model: Use a validated disease model relevant to the hypothesized mechanism of action of this compound.
-
Group Design:
-
Group 1: Vehicle Control: Receives only the vehicle.
-
Group 2: Low Dose: A dose expected to have minimal or no effect (e.g., 1/10th of the MTD).
-
Group 3: Mid Dose: An intermediate dose (e.g., 1/3rd of the MTD).
-
Group 4: High Dose: The MTD or a dose slightly below it.[18]
-
(Optional) Group 5: Positive Control: A known active compound for that disease model.
-
-
Dosing Regimen:
-
Administer the compound for a defined period (e.g., once daily for 14 days). The dosing frequency should be informed by the compound's half-life from the pilot PK study.[12]
-
-
Efficacy Readouts:
-
Data Analysis:
-
Analyze the data to establish a dose-response relationship. This will identify the Minimum Effective Dose (MED) and the optimal dose for achieving the desired therapeutic effect within the safe therapeutic window.
-
By following this systematic, evidence-based framework, researchers can confidently and responsibly determine the optimal in vivo dosage for novel compounds like this compound, paving the way for meaningful and reproducible preclinical research.
References
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U.S. Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals. FDA. [Link]
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Gávea, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
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MuriGenics. Pk/bio-distribution. MuriGenics. [Link]
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Timmerman, P., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Translational Medicine. [Link]
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Patsnap Synapse. (2025). How to design a rodent PK study for a poorly soluble compound?. Patsnap. [Link]
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Southern Research. Maximum tolerable dose (MTD) studies. Southern Research. [Link]
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U.S. Food and Drug Administration. Center for Drug Evaluation and Research. FDA. [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
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Gávea, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
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Altascences. (2021). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Altasciences. [Link]
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PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]
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U.S. Food and Drug Administration. (2020). Single Dose Acute Toxicity Testing for Pharmaceuticals August 1996. FDA. [Link]
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U.S. Food and Drug Administration. M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. GovInfo. [Link]
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Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Inotiv. [Link]
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Koshman, Y. E., et al. (2023). Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. ResearchGate. [Link]
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Parizek, B., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]
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National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
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GARDP Revive. Maximum tolerated dose (MTD). GARDP Revive. [Link]
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U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. [Link]
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National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
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Beaver, J. A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. [Link]
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Oakwood Chemical. This compound. Oakwood Chemical. [Link]
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Application Notes & Protocols for Cyclopentyl-(4-fluoro-benzyl)-amine
Document ID: AN-CFBA-HS-2026-01
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Cyclopentyl-(4-fluoro-benzyl)-amine (CAS No. 85952-73-4). The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals. By synthesizing data from Safety Data Sheets (SDS), analogous compound studies, and established laboratory safety principles, this guide aims to foster a culture of safety and ensure the integrity of experimental outcomes when working with this compound. The information is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering users to make informed decisions in their laboratory environment.
Compound Identification and Properties
This compound, with the molecular formula C₁₂H₁₆FN, is a secondary amine that presents as a solid with a melting point range of 65-69°C.[1] Its chemical structure, featuring a cyclopentylamine moiety and a fluorinated benzyl group, suggests reactivity and handling considerations typical of corrosive amines. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[(4-fluorophenyl)methyl]cyclopentanamine | [2] |
| CAS Number | 85952-73-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆FN | [1][2] |
| Molecular Weight | 193.27 g/mol | [1][2] |
| Melting Point | 65-69 °C | [1] |
| Flash Point | 124 °C | [1] |
| Density | 1.506 g/cm³ | [1] |
| Appearance | Solid | [1] |
Hazard Analysis and Safety Profile
The primary hazards associated with this compound are its corrosive nature and potential to cause skin sensitization.[1][3] A thorough understanding of its hazard profile is the first step toward safe handling.
GHS Classification and Hazard Statements
Based on available Safety Data Sheets, this compound is classified as follows:
-
Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[3]
-
Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[3]
-
Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[1]
Signal Word: Danger
Toxicological Insights
Detailed toxicological studies on this compound have not been fully investigated.[3] However, its classification as a corrosive material indicates that ingestion would cause severe swelling and damage to the delicate tissues of the gastrointestinal tract, with a danger of perforation.[3] Due to its corrosive nature, the use of gastric lavage or emesis is contraindicated.[3] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[4]
The fluorinated benzylamine structure is a common motif in pharmacologically active compounds, but this also necessitates careful handling to avoid unintentional biological effects through exposure. The presence of the fluorine atom can alter metabolic stability and biological activity.[5]
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory for all personnel handling this compound. The causality behind these recommendations is to create a complete barrier to prevent any contact with this corrosive substance.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are the minimum requirement.[6] Given the severe eye damage risk, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[3] It is critical to check the breakthrough time of the specific glove material and to change gloves immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat is required.[7] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[3]
-
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[6]
Caption: Logical relationships for proper storage.
Accidental Release and Disposal
Spill Response
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood. [8]2. Control Ignition Sources: Remove all sources of ignition. [8]3. Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the incident to the laboratory supervisor and environmental health and safety office.
Waste Disposal
-
Classification: This material and its container must be disposed of as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3]Do not allow the product to enter drains. [9]Contaminated packaging should be treated as the product itself.
References
-
PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Research Chem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: (benzylamine)trifluoroboron. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2012). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
-
University of Washington. (n.d.). Incompatible chemicals. Retrieved from [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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University of Georgia Research. (n.d.). Guidelines for Chemical Storage and Management. Retrieved from [Link]
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University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety. Retrieved from [Link]
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University of Alabama. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]
-
PubMed. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Journal of Lipid Research. Retrieved from [Link]
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Airgas. (2016). Safety Data Sheet: Cyclopentane. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine
Welcome to the technical support center for the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important amine. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and refine your synthetic protocols effectively.
I. Core Synthesis Strategy: Reductive Amination
The most common and efficient method for synthesizing this compound is through reductive amination . This versatile reaction involves the condensation of a carbonyl compound (4-fluorobenzaldehyde) with an amine (cyclopentylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3]
Experimental Workflow: A Step-by-Step Protocol
Here, we outline a standard, optimized protocol for the reductive amination synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde
-
Cyclopentylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-fluorobenzaldehyde (1.0 eq) and your chosen solvent (DCM or DCE, ~0.1-0.2 M).
-
Amine Addition: Add cyclopentylamine (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). The formation of the imine intermediate is acid-catalyzed.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. This is an exothermic reaction, so slow addition is crucial to control the temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with your chosen solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in reductive amination can often be traced back to several key factors.[4] A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the starting materials and the imine intermediate may not favor the imine.[4]
-
Solution: To drive the equilibrium towards the imine, water, a byproduct of the condensation, needs to be removed. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before the addition of the reducing agent.[2]
-
-
Suboptimal pH: The rate of imine formation is highly pH-dependent.[5][6]
-
Solution: The optimal pH for imine formation is typically mildly acidic, around 4-6.[5][6][7] This is because the acid catalyzes the dehydration of the carbinolamine intermediate.[7] However, at a very low pH, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[5][8] The use of a catalytic amount of acetic acid as described in the protocol helps to maintain an optimal pH.
-
-
Premature Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde to 4-fluorobenzyl alcohol before it can react with the amine.
-
Solution: This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄).[1][4] The recommended reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is milder and more selective for the reduction of the iminium ion over the aldehyde.[1][9] Sodium cyanoborohydride (NaBH₃CN) is another suitable alternative that is also selective for the iminium ion at a slightly acidic pH.[1][9]
-
Troubleshooting Flowchart for Low Yield:
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I am observing a significant amount of 4-fluorobenzyl alcohol as a byproduct. How can I minimize this?
The formation of 4-fluorobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde.
Possible Causes & Solutions:
-
Overly Reactive Reducing Agent: As mentioned previously, a strong reducing agent like NaBH₄ will readily reduce aldehydes.[1][4]
-
Reaction Conditions: The order of reagent addition can influence the outcome.
-
Solution: Ensure that the aldehyde and amine are allowed to stir together for a period to facilitate imine formation before the reducing agent is added. This gives the desired reaction pathway a head start.
-
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction can be frustrating, but there are several factors to investigate.
Possible Causes & Solutions:
-
Inactive Reagents: The reducing agent may have degraded due to improper storage (e.g., exposure to moisture).
-
Solution: Use a fresh bottle of the reducing agent. It is good practice to use freshly opened reagents for optimal reactivity.
-
-
Insufficient Catalyst: The acid catalyst may be present in too low a concentration to effectively promote imine formation.
-
Solution: Add a small additional amount of glacial acetic acid. However, be cautious not to make the reaction mixture too acidic, as this will protonate the amine.
-
-
Steric Hindrance or Electronic Effects: Although less common with these specific substrates, steric hindrance or strong electron-withdrawing/donating groups can affect reactivity. The fluorine substituent on the benzaldehyde can slightly lower its reactivity.[10]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants?
While a 1:1 molar ratio of 4-fluorobenzaldehyde to cyclopentylamine is theoretically required, using a slight excess of the amine (1.1-1.2 equivalents) can help to drive the imine formation equilibrium forward. A slight excess of the reducing agent (1.2-1.5 equivalents) is also recommended to ensure complete reduction of the imine.
Q2: Can I use a different solvent for this reaction?
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used because they are relatively non-reactive and effectively solubilize the reactants. Tetrahydrofuran (THF) can also be a suitable solvent. Protic solvents like methanol or ethanol can react with the borohydride reducing agents and are generally avoided unless specific conditions are employed.[12]
Q3: How critical is running the reaction under an inert atmosphere?
While not strictly necessary for all reductive aminations, an inert atmosphere (nitrogen or argon) is good practice. It prevents potential side reactions involving atmospheric oxygen and moisture, which can deactivate the reducing agent.
Q4: Are there greener alternatives for the reducing agent?
From a green chemistry perspective, catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium on carbon, Pd/C) is an excellent alternative to hydride reducing agents.[9][11] This method produces water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas safely.
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ | Mild, selective, commercially available | Moisture sensitive, generates acetate waste |
| NaBH₃CN | Selective at acidic pH, soluble in protic solvents | Highly toxic cyanide byproducts |
| NaBH₄ | Inexpensive, readily available | Less selective, can reduce aldehydes |
| H₂/Pd/C | Atom economical, clean byproduct (water) | Requires specialized equipment for H₂ gas |
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
IV. References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
WordPress. (n.d.). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]
-
Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid. [Link]
-
Arkat USA. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b...[Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine
Welcome to the technical support center for the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic procedure. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This process involves the condensation of cyclopentanone and 4-fluorobenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of byproducts, complicating purification and reducing yields. This guide will address the most frequently encountered issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of high molecular weight, non-polar byproducts. What are they and how can I prevent their formation?
A1: Aldol Condensation of Cyclopentanone
The most probable cause of high molecular weight, non-polar byproducts is the self-condensation of cyclopentanone via an aldol reaction.[1] This is a common side reaction, especially under basic or acidic conditions, which can be present depending on the specific reductive amination protocol used.[2][3][4]
Mechanism of Byproduct Formation:
Under catalytic acidic or basic conditions, cyclopentanone can enolize and act as a nucleophile, attacking the carbonyl group of another cyclopentanone molecule. Subsequent dehydration leads to the formation of 2-cyclopentylidene-cyclopentanone, a conjugated enone. This dimer can potentially undergo further reactions, leading to a complex mixture of oligomeric byproducts.
Troubleshooting & Prevention:
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-fluorobenzylamine relative to cyclopentanone. This will favor the formation of the desired imine over the self-condensation of the ketone.
-
Order of Reagent Addition: Add the reducing agent only after the imine has had sufficient time to form. Pre-mixing the cyclopentanone and 4-fluorobenzylamine for a short period (e.g., 15-30 minutes) before introducing the reducing agent can be beneficial.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for one-pot reductive aminations.[5][6] It is milder than sodium borohydride and is effective under slightly acidic conditions which favor imine formation and reduction over aldol condensation.[6]
-
Temperature Control: Perform the reaction at room temperature or below. Higher temperatures can accelerate the rate of aldol condensation.
Experimental Protocol 1: Minimizing Aldol Condensation Byproducts
-
To a stirred solution of 4-fluorobenzylamine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add cyclopentanone (1.0 eq.) at room temperature.
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 20-25°C.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
Q2: I am observing a byproduct with a mass corresponding to the addition of another cyclopentyl or 4-fluorobenzyl group to my product. What is this and how can it be avoided?
A2: Overalkylation of the Product
While less common in reductive amination than in direct alkylation with alkyl halides, overalkylation can still occur, leading to the formation of a tertiary amine.[7][8] In this case, the desired secondary amine product, this compound, can react with another molecule of cyclopentanone to form a new iminium ion, which is then reduced.
Mechanism of Overalkylation:
The secondary amine product can react with remaining cyclopentanone to form a tertiary iminium ion. If this intermediate is reduced before the reaction is quenched, a tertiary amine byproduct will be formed.
Troubleshooting & Prevention:
-
Stoichiometry Control: As with aldol condensation, careful control of the stoichiometry is crucial. Avoid a large excess of cyclopentanone.
-
Reaction Monitoring: Monitor the reaction progress closely. Once the 4-fluorobenzylamine has been consumed, the reaction should be quenched to prevent the secondary amine product from reacting further.
-
Stepwise Procedure: If overalkylation is a persistent issue, a two-step procedure can be employed. First, form and isolate the imine, and then reduce it in a separate step. This approach offers greater control over the reaction.
Q3: My reaction is sluggish, and I have a significant amount of unreacted starting materials even after extended reaction times. What could be the issue?
A3: Inefficient Imine Formation or Inactive Reducing Agent
A common reason for incomplete conversion is inefficient formation of the imine intermediate or a deactivated reducing agent.
Causality Behind Experimental Choices:
-
Imine Formation: The formation of the imine is an equilibrium process. The presence of water, a byproduct of this step, can inhibit the reaction.[5] The reactivity of both the amine and the carbonyl component also plays a significant role.
-
Reducing Agent Activity: Hydride reducing agents, particularly sodium triacetoxyborohydride, can be sensitive to moisture and may degrade if not handled and stored properly.[4]
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The use of molecular sieves (3Å or 4Å) can help to sequester the water formed during imine formation and drive the equilibrium forward.
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of cyclopentanone, making it more electrophilic and accelerating imine formation.[5]
-
Fresh Reducing Agent: Use a fresh bottle of the reducing agent or ensure that it has been stored under an inert atmosphere.
-
pH Control: For reducing agents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 5-6) is critical for selective reduction of the iminium ion.
Q4: I am seeing an unexpected peak in my GC-MS that has a similar fragmentation pattern to my product but a slightly different retention time. What could it be?
A4: Impurities in Starting Materials
Commercial starting materials can contain impurities that may participate in the reaction and lead to the formation of unexpected byproducts. For instance, commercial 4-fluorobenzylamine may contain small amounts of the corresponding aldehyde, 4-fluorobenzaldehyde.
Impact of Impurities:
If 4-fluorobenzaldehyde is present, it can undergo a cross-aldol condensation with cyclopentanone, leading to the formation of 2-(4-fluorobenzylidene)cyclopentanone.[9][10][11] This byproduct, being an α,β-unsaturated ketone, may or may not be reduced under the reaction conditions, further complicating the product mixture.
Troubleshooting & Prevention:
-
Purity of Starting Materials: Whenever possible, verify the purity of your starting materials by NMR or GC-MS before use.
-
Purification of Starting Materials: If significant impurities are detected, consider purifying the starting materials. 4-fluorobenzylamine can be distilled under reduced pressure.
-
Analytical Characterization: Use analytical techniques like GC-MS and NMR to identify the structure of the unknown byproduct. The presence of a carbonyl group in the NMR spectrum and a molecular weight corresponding to the cross-aldol product can confirm its identity.
Data Presentation & Analytical Guidance
Table 1: Common Byproducts and their Identification
| Byproduct Name | Molecular Weight | Likely Origin | Key Analytical Signatures (MS and 1H NMR) |
| 2-Cyclopentylidene-cyclopentanone | 150.22 g/mol | Self-condensation of cyclopentanone | MS: Prominent molecular ion at m/z 150.[12] 1H NMR: Absence of aldehydic or benzylic protons. Complex multiplets in the aliphatic region.[13] |
| N,N-Dithis compound | 261.39 g/mol | Overalkylation of the product | MS: Molecular ion at m/z 261. Fragmentation may show loss of a cyclopentyl group. |
| Cyclopentanol | 86.13 g/mol | Reduction of cyclopentanone | MS: Loss of water (m/z 68). |
| 4-Fluorobenzyl alcohol | 126.13 g/mol | Reduction of 4-fluorobenzaldehyde impurity | MS: Characteristic benzylic fragmentation. |
GC-MS Fragmentation Patterns:
The mass spectrum of the desired product, this compound, is expected to show a molecular ion peak at m/z 193. Key fragmentation patterns in amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[14][15] For the target molecule, this would lead to characteristic fragments. For instance, cleavage of the bond between the cyclopentyl ring and the nitrogen would result in a fragment at m/z 91 (fluorotropylium ion) being a prominent peak.
Visualizing Reaction Pathways
Diagram 1: Desired Reaction vs. Aldol Condensation
Caption: Competing pathways in the synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical approach to diagnosing reaction issues.
References
- BenchChem. (2025).
- ResearchGate. (2025).
- ResearchGate. (2022). Amination of cyclopentanone and accompanied by‐reactions.
- Reddit. (2024).
- Sciencemadness Discussion Board. (2008).
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-PENTYL-2-CYCLOPENTEN-1-ONE(25564-22-1) 1H NMR spectrum.
- PubChem. (n.d.). Cyclopentylidenecyclopentan-2-one | C10H14O | CID 69995.
- ResearchGate. (2025). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- WordPress. (n.d.).
- SpringerLink. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
- ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine....
- SpectraBase. (n.d.). 2-Cyclopentylidene cyclopentanone - Optional[MS (GC)] - Spectrum.
- University of Glasgow. (2020).
- BenchChem. (2025).
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Indian Academy of Sciences. (2024).
- NIST. (n.d.). Cyclopentanone, 2-cyclopentylidene-.
- MDPI. (2022).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
- Chemistry LibreTexts. (2023).
- ChemTube3D. (n.d.). Aldol reaction of cyclopentanone.
- Magritek. (n.d.).
- Master Organic Chemistry. (2017).
- ResearchGate. (2025). (PDF) Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
- Chemistry LibreTexts. (2025). 23.5: Mixed Aldol Reactions.
- Cayman Chemical. (n.d.).
- YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products.
- Unknown Source. (n.d.).
- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- SpringerLink. (n.d.).
- Scirp.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
- ArtMolecule. (n.d.).
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Enhancing the Purity of Cyclopentyl-(4-fluoro-benzyl)-amine
Welcome to the technical support center for the purification of Cyclopentyl-(4-fluoro-benzyl)-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in achieving the desired purity. Here, we address common issues encountered during synthesis and purification with in-depth, scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Identifying the Source of Impurities
Question: After synthesizing this compound via reductive amination of 4-fluorobenzaldehyde with cyclopentylamine, my initial purity by HPLC is only around 85-90%. What are the likely impurities?
Answer: Reductive amination, while a robust reaction, can generate several common impurities that complicate purification.[1][2] Understanding these will guide your purification strategy.
-
Unreacted Starting Materials: Residual 4-fluorobenzaldehyde and cyclopentylamine are common. While cyclopentylamine is quite volatile and may be partially removed during solvent evaporation, 4-fluorobenzaldehyde can persist.
-
Over-alkylation Products: Although less common with a secondary amine product, trace amounts of tertiary amines formed from side reactions can be present.
-
Reductant-Related Byproducts: The choice of reducing agent can introduce specific impurities. For example, using sodium cyanoborohydride can sometimes lead to cyanide-adducts.[3] If using sodium triacetoxyborohydride (STAB), unreacted reagent and its acetate byproducts can be present.[1][4]
-
Solvent-Derived Impurities: Certain solvents can participate in side reactions. For instance, using alcoholic solvents with a metal catalyst for reduction might lead to the formation of undesired alkylated amine impurities.[5]
A high-resolution GC-MS analysis is invaluable for identifying these low-molecular-weight impurities, while HPLC can help quantify them.[6][7]
Purification Strategy: My Compound is an Oil at Room Temperature
Question: My crude this compound is an oil, which makes recrystallization difficult. What is the best initial purification step?
Answer: For oily amine products, a well-executed acid-base extraction is an excellent first-line purification strategy to remove non-basic impurities.[8]
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will protonate and move into the aqueous layer, leaving non-basic impurities (like unreacted aldehyde) in the organic layer.
-
Separation: Separate the aqueous layer containing the amine hydrochloride salt.
-
Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is basic (pH > 10). This will deprotonate the amine, causing it to separate from the aqueous layer, often as an oil.
-
Extraction of Pure Amine: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine oil.
This procedure is highly effective for removing non-basic organic impurities and inorganic salts.
Column Chromatography: Tailing Peaks and Poor Separation
Question: I'm attempting to purify this compound using standard silica gel column chromatography, but I'm observing significant peak tailing and poor separation of closely related impurities. How can I resolve this?
Answer: The issue of peak tailing with amines on standard silica gel is a classic problem due to the acidic nature of silica, which strongly interacts with the basic amine.[9][10] This can be overcome by modifying your chromatographic conditions or changing your stationary phase.
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your amine for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your solvent system (e.g., hexane/ethyl acetate).[9][10]
-
Amine-Functionalized Silica: For more challenging separations, using an amine-functionalized silica column is a highly effective solution.[10][11][12] This stationary phase has a basic character, which minimizes the acid-base interactions causing tailing, often allowing for purification without mobile phase modifiers.[10][11]
Workflow for Method Development:
Caption: Decision workflow for troubleshooting amine purification by column chromatography.
Achieving High Purity (>99.5%) for Pharmaceutical Applications
Question: For my drug development project, I need to achieve a purity of >99.5% for this compound. After column chromatography, I'm at about 98-99%. What is the best final polishing step?
Answer: To achieve high purity levels suitable for pharmaceutical applications, a final crystallization step is often necessary. Since the free base is an oil, converting it to a crystalline salt is the most effective strategy.[13] The hydrochloride salt is a common and often good choice for amines.
Protocol for Recrystallization as a Hydrochloride Salt:
-
Salt Formation: Dissolve the purified amine oil (from chromatography) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Monitor the pH to ensure it becomes acidic. The hydrochloride salt should precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual soluble impurities.
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. This often requires some experimentation. Good starting points for amine hydrochlorides include ethanol/water, isopropanol, or acetonitrile.[13][14]
-
Dissolve the crude salt in a minimum amount of the boiling solvent.[15][16]
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.[15]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Solvent Selection for Recrystallization:
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | The salt is soluble in hot isopropanol but insoluble in diethyl ether. Adding ether as an anti-solvent can induce crystallization. |
| Ethanol/Water | A polar protic system that can be effective for dissolving the salt at elevated temperatures. The solubility decreases significantly upon cooling. |
| Acetonitrile | A polar aprotic solvent that can be a good choice if the salt is too soluble in alcohols. |
Analytical Purity Assessment
Question: What are the recommended analytical methods to confirm the final purity of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine) is a good starting point. UV detection at a wavelength corresponding to the aromatic ring (around 254 nm) is suitable.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for detecting volatile impurities, such as residual starting materials or low molecular weight byproducts.[6][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for identifying any structurally related impurities that might co-elute in chromatography.
-
Elemental Analysis: For the final, highly purified compound, elemental analysis provides confirmation of the empirical formula.
Purity Analysis Workflow:
Caption: A comprehensive workflow for the analytical assessment of final product purity.
References
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. (n.d.).
-
This compound | C12H16FN | CID 834084 - PubChem. (n.d.). Retrieved from [Link]
- Purification of secondary alkyl amines - Google Patents. (n.d.).
-
purifying secondary amine - Sciencemadness Discussion Board. (2012, June 24). Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023, February 10). Retrieved from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Retrieved from [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]
- Separation and purification of secondary alkyl primary amines - Google Patents. (n.d.).
-
(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (2025, June 11). Retrieved from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved from [Link]
- Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents. (n.d.).
-
Troubleshooting - The Pharma Master. (n.d.). Retrieved from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Retrieved from [Link]
- Recovery of amines from by-product chloride salts - Google Patents. (n.d.).
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved from [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003, July 16). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
This compound - Oakwood Chemical. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
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"Cyclopentyl-(4-fluoro-benzyl)-amine" solubility issues and solutions
Welcome to the technical support center for Cyclopentyl-(4-fluoro-benzyl)-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. We provide in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions to facilitate the successful integration of this molecule into your experimental workflows.
Understanding the Challenge: Physicochemical Profile
This compound (Molecular Formula: C₁₂H₁₆FN, Molecular Weight: 193.26 g/mol ) presents a classic solubility challenge due to its molecular structure.[1] The presence of a cyclopentyl ring and a fluorobenzyl group imparts significant hydrophobicity, which can lead to poor aqueous solubility. However, the secondary amine group provides a crucial handle for solubility manipulation through pH adjustment.[2][3][4] Understanding this dual nature is key to overcoming dissolution issues.
Key Physicochemical Properties
| Property | Value / Predicted Characteristic | Impact on Solubility |
| Molecular Weight | 193.26 g/mol [1] | Low, generally favorable for solubility. |
| Structure | Secondary amine with cyclopentyl and fluorobenzyl groups.[1] | Hydrophobic groups decrease aqueous solubility; amine group allows for pH-dependent solubility.[3] |
| Calculated XLogP3 | 2.7[1] | Indicates a lipophilic nature, suggesting poor intrinsic water solubility. |
| Functional Group | Secondary Amine | Basic nature; can be protonated in acidic conditions to form a more soluble salt.[2][5][6] |
| Melting Point | 65-69ºC[7] | A relatively low melting point may suggest less crystal lattice energy to overcome compared to high-melting-point solids. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound? A1: For initial attempts, a high-purity water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is an excellent starting point.[8] Other alternatives include dimethylformamide (DMF) or ethanol. Always start with small-scale tests to confirm solubility before preparing a large-volume stock solution.[8]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening? A2: This is a common issue when the intrinsic aqueous solubility of the compound is low. The compound is soluble in the concentrated organic stock but crashes out when the solvent environment becomes predominantly aqueous. To resolve this, you can try lowering the stock solution concentration, which reduces the amount of compound introduced to the buffer at once.[9] Alternatively, employing a co-solvent system or adjusting the pH of the aqueous medium can maintain solubility.[10][11]
Q3: How does pH affect the solubility of this compound? A3: As a secondary amine, this compound is a weak base.[5][6] In aqueous solutions with a pH below its pKa, the amine group will accept a proton (become protonated), forming a positively charged ammonium salt. This ionized form is significantly more water-soluble than the neutral form due to favorable ion-dipole interactions with water molecules. Therefore, dissolving the compound in a slightly acidic buffer (e.g., pH 4-6) can dramatically improve its aqueous solubility.[2][9][11]
Q4: Can I use heat to help dissolve the compound? A4: Yes, gentle heating can be an effective method to aid dissolution.[8] However, it must be done with caution, as excessive or prolonged heat can cause chemical degradation.[8] It is advisable to warm the solution gently (e.g., to 37-40°C) in a water bath while stirring or vortexing. Always visually inspect the solution for any signs of degradation, such as a color change, and consider performing a purity check (e.g., by HPLC) if you have concerns.[8]
Q5: What are common pitfalls to avoid when handling stock solutions? A5: The stability of your compound in solution is critical. Stock solutions, particularly in DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[8] Before use, ensure any frozen aliquot is completely thawed and gently vortexed to ensure the compound is fully redissolved.[8]
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are encountering solubility issues, follow this systematic guide, progressing from the simplest to more advanced techniques.
Workflow for Troubleshooting Solubility Issues
Caption: Systematic workflow for solubilizing this compound.
Protocol 1: Standard Dissolution in Organic Solvents
Principle: This initial step uses a strong organic solvent to overcome the intermolecular forces in the solid-state compound. DMSO is effective due to its high polarity and ability to act as both a hydrogen bond acceptor and donor.
Methodology:
-
Add the pre-weighed this compound solid to a sterile glass vial.
-
Add the desired volume of high-purity DMSO (or DMF, ethanol) to achieve the target concentration (e.g., 10-50 mM).
-
Cap the vial tightly and vortex at room temperature for 2-5 minutes.
-
Visually inspect the solution against a light source. If it is clear and free of particulates, the compound is dissolved.[8]
-
If undissolved solid remains, proceed to Protocol 2.
Protocol 2: pH-Dependent Aqueous Solubilization
Principle: This protocol leverages the basicity of the secondary amine. By lowering the pH, the amine is protonated to form an ammonium salt, which is significantly more polar and water-soluble.[2][4]
Caption: Mechanism of pH-dependent amine solubility.
Methodology:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]
-
After incubation, centrifuge the samples to pellet the undissolved compound.[9]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the solubility at each pH. This will identify the optimal pH range for dissolution.[9]
Protocol 3: Utilizing Co-Solvent Systems
Principle: A co-solvent system involves mixing a water-miscible organic solvent with water. The organic co-solvent reduces the overall polarity of the solvent system, lowering the interfacial tension between the hydrophobic compound and the aqueous medium, thereby increasing solubility.[10][12][13] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][14]
Methodology:
-
First, dissolve the this compound in a minimal amount of a suitable water-miscible organic solvent (e.g., ethanol, PEG 400).
-
In a separate container, prepare the desired aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the organic stock solution dropwise.
-
Observe the solution for any signs of precipitation. The goal is to keep the final concentration of the organic solvent as low as possible while maintaining the compound's solubility. A typical starting point might be a final concentration of 5-10% organic co-solvent.
Protocol 4: Advanced Solubilization with Excipients
Principle: For highly challenging cases, formulation excipients can be used. Cyclodextrins, for example, are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate the hydrophobic part of the drug molecule, forming an inclusion complex that has greatly improved aqueous solubility.[14]
Methodology (Conceptual):
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of hydrophobic compounds.[14]
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound and analyze the filtrate to determine the new, enhanced solubility.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Millán, D., & Lissi, E. A. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International journal of pharmaceutics, 393(1-2), 88–93. Available from: [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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Yalkowsky, S. H., & Millán, D. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. International journal of pharmaceutics, 393(1-2), 88-93. Available from: [Link]
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Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(15), 3465-3473. Available from: [Link]
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Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1045-1051. Available from: [Link]
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Technical Support Center: Overcoming Resistance to Cyclopentyl-(4-fluoro-benzyl)-amine (CPFA)
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering resistance to Cyclopentyl-(4-fluoro-benzyl)-amine (CPFA) in cell lines. While the PubChem database lists CPFA, detailed biological activity is not extensively documented.[1] Structurally similar compounds containing a 4-fluoro-benzyl moiety have been investigated as inhibitors of various enzymes, such as Poly(ADP-ribose) polymerase-1 (PARP-1).[2] For the purposes of this guide, we will proceed under the working hypothesis that CPFA is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in a significant portion of human cancers.[3][4]
Resistance to targeted therapies, particularly kinase inhibitors, is a common challenge in both preclinical research and clinical settings.[5][6] This document provides a structured, in-depth approach to troubleshooting common issues and investigating the underlying mechanisms of acquired resistance to CPFA.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues that can arise during initial experiments, which may be mistaken for true biological resistance.
Q1: My IC50 value for CPFA is significantly higher than expected or varies widely between experiments. What could be the cause?
Answer: Discrepancies in IC50 values are a frequent issue and often stem from experimental variables rather than inherent biological resistance.[7][8][9][10][11] Before investigating complex resistance mechanisms, it is crucial to validate your experimental setup.
Causality and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Purity & Stability: Ensure the purity of your CPFA stock. Impurities or degradation can reduce potency.[7] Store the compound as recommended by the manufacturer, typically as a high-concentration stock in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solubility: CPFA, like many kinase inhibitors, is hydrophobic. Poor solubility in aqueous culture media can lead to precipitation and a lower effective concentration. Visually inspect for precipitates after dilution and consider using a lower percentage of serum during the initial hours of treatment if the compound has high protein-binding affinity.[7]
-
-
Cell Line Health and Identity:
-
Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[12][13] It is imperative to authenticate your cell lines periodically using methods like Short Tandem Repeat (STR) analysis.[14][15][16]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.[13][17][18] Use cells within a consistent, low-passage range for all experiments.
-
Mycoplasma Contamination: Mycoplasma infection can profoundly alter cellular responses to stimuli, including drugs. Regularly test your cultures using a reliable method (e.g., PCR-based assay).[17]
-
-
Assay Conditions and Parameters:
-
Seeding Density: Cell density can influence drug response.[19] Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay and that control wells do not become over-confluent.[19]
-
Assay Duration: The length of drug exposure can significantly impact the calculated IC50. A 72-hour incubation is common, but this should be optimized for your specific cell line and compound.[10]
-
Reagent Choice: Different viability assays (e.g., MTT, MTS, CellTiter-Glo®) measure different cellular parameters (metabolic activity vs. ATP content). Ensure the chosen assay is appropriate and linear within your experimental range.[10]
-
Table 1: Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter | Potential Issue | Recommended Action |
| Compound | Degradation / Impurity | Verify certificate of analysis. Prepare fresh DMSO stocks. |
| Solubility | Prepare fresh dilutions. Inspect for precipitate. Test in low-serum media. | |
| Cell Line | Identity | Perform STR profiling to authenticate.[15][16] |
| Passage Number | Use cells below passage 20 (or as recommended for the specific line).[17] | |
| Health/Contamination | Test for mycoplasma. Ensure consistent growth rates. | |
| Assay Setup | Cell Seeding | Optimize seeding density to maintain log-phase growth.[19] |
| Incubation Time | Standardize drug exposure time across all experiments (e.g., 72h).[10] | |
| Plate Effects | Check for "edge effects" in microplates; avoid using outer wells if necessary. | |
| Data Analysis | Use a non-linear regression model to fit the dose-response curve.[20] |
Section 2: Investigating Acquired Resistance to CPFA
This section provides in-depth guides for researchers who have confirmed that their cell line has developed resistance to CPFA after an initial period of sensitivity.
Q2: My cells were initially sensitive to CPFA but now grow at high concentrations. How do I confirm and characterize this acquired resistance?
Answer: The first step is to quantitatively confirm the shift in sensitivity and then generate a resistant cell line model for mechanistic studies.
Expert Insight: Acquired resistance arises from the selection and expansion of a subpopulation of cells that harbors genetic or epigenetic changes allowing them to survive and proliferate despite the presence of the drug.[6][21]
Protocol 1: Confirmation of Resistance and Generation of a Resistant Cell Line
-
Quantitative Confirmation:
-
Thaw an early-passage, parental (sensitive) vial of the cell line.
-
Perform a parallel dose-response assay comparing the parental cells with your suspected resistant cells. Use a cell viability assay (e.g., CellTiter-Glo®) after 72 hours of treatment with a range of CPFA concentrations.
-
A significant rightward shift (typically >5-10 fold) in the IC50 curve for the resistant population confirms acquired resistance.[20]
-
-
Developing a Drug-Resistant Cell Line Model:
-
Culture the parental cell line in the presence of CPFA at its IC50 concentration.[22]
-
Initially, a large portion of cells will die. Allow the surviving cells to repopulate.
-
Once the culture has recovered, gradually increase the CPFA concentration in a stepwise manner over several weeks or months.[23]
-
Periodically freeze down stocks at different resistance levels.
-
The resulting cell line, which can proliferate in high concentrations of CPFA (e.g., 1-2 µM), is your model for studying resistance mechanisms.
-
Q3: What are the primary molecular mechanisms of resistance to a MEK inhibitor like CPFA, and how do I investigate them?
Answer: Resistance to MAPK pathway inhibitors, including MEK inhibitors, is well-characterized and typically falls into two main categories: 1) Reactivation of the MAPK pathway itself, or 2) Activation of alternative "bypass" survival pathways.[3][24][25][26][27][28][29]
Diagram 1: The MAPK Signaling Pathway and CPFA's Target
This diagram illustrates the canonical RAS-RAF-MEK-ERK pathway. CPFA is hypothesized to block the phosphorylation of ERK1/2 by MEK1/2.
Caption: The MAPK pathway, showing the inhibitory action of CPFA on MEK1/2.
Diagram 2: Workflow for Investigating CPFA Resistance
This workflow provides a logical sequence for diagnosing the cause of resistance.
Caption: Upregulation of an RTK activates the PI3K/AKT pathway, bypassing CPFA-induced MEK inhibition.
Diagnostic Protocol: Western Blot for Key Survival Pathways
-
Objective: To screen for activation of common bypass pathways.
-
Procedure:
-
Use lysates from parental and resistant cells (untreated).
-
Perform a Western blot probing for key phosphorylated proteins: p-AKT (Ser473), p-STAT3 (Tyr705), p-EGFR (Tyr1068), p-MET (Tyr1234/1235).
-
Always compare to the total protein levels for each target.
-
-
Interpreting Results:
-
A significant increase in the phosphorylation of one or more of these proteins in the resistant line compared to the parental line suggests the activation of that specific bypass pathway.
-
Solution for Bypass Activation: If a bypass pathway is identified, a combination therapy approach is warranted. For example, if p-AKT is elevated, combining CPFA with a PI3K or AKT inhibitor may restore sensitivity.
Guide 3: Investigating Drug Efflux Mechanisms
Issue: Cells can acquire resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as pumps to actively efflux the drug, preventing it from reaching its intracellular target. [[“]][31][[“]][33][34]
Diagnostic Protocol: Drug Efflux Assay
-
Objective: To determine if increased drug efflux contributes to CPFA resistance.
-
Principle: This assay tests whether inhibiting common ABC transporters can restore sensitivity to CPFA.
-
Procedure:
-
Perform a dose-response experiment with CPFA on your resistant cell line.
-
Run a parallel experiment where the cells are co-treated with CPFA and a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or PSC-833).
-
Compare the IC50 of CPFA in the presence and absence of the efflux pump inhibitor.
-
-
Interpreting Results:
-
A significant leftward shift (decrease) in the CPFA IC50 in the presence of the ABC transporter inhibitor indicates that drug efflux is a contributing mechanism of resistance.
-
Table 2: Summary of Common Resistance Mechanisms and Diagnostic Tools
| Resistance Mechanism | Key Molecular Event | Primary Diagnostic Test | Confirmatory Test / Solution |
| MAPK Reactivation | p-ERK levels remain high with CPFA treatment | Western Blot (p-ERK) | Sequence MAP2K1/2, BRAF, KRAS genes. |
| Bypass Pathway | Activation of parallel survival pathways (e.g., PI3K/AKT) | Western Blot (p-AKT, p-STAT3, etc.) | Test combination therapy (e.g., CPFA + PI3K inhibitor). |
| Drug Efflux | Overexpression of ABC transporters (e.g., P-glycoprotein) | Co-treatment with an ABC transporter inhibitor | qRT-PCR or Western blot for specific transporters (ABCB1, ABCG2). |
References
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Technical Support Center: Cyclopentyl-(4-fluoro-benzyl)-amine Assay Solutions
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Cyclopentyl-(4-fluoro-benzyl)-amine (CAS: 85952-73-4). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of assay variability and reproducibility for this secondary amine compound. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower robust and reliable method development.
Introduction
This compound is a secondary amine containing a fluorinated aromatic ring.[1][2][3][4] While essential in various research and development contexts, its chemical nature presents distinct analytical challenges. The basic nitrogen of the amine group can interact with analytical hardware, while the overall molecule's stability can be sensitive to handling and storage. This guide is structured as a troubleshooting funnel, starting with common observational problems and drilling down into specific, actionable solutions grounded in established analytical principles.
Section 1: Compound Integrity and Sample Preparation
The foundation of any reproducible assay is the integrity of the analyte before it ever reaches the instrument. Variability often begins with the sample itself.
Q1: My stock solution of this compound, initially colorless, has developed a yellow or brown tint. What is causing this and is the material still usable?
A: This discoloration is a classic indicator of oxidation. Amines, particularly secondary amines, are susceptible to air oxidation, a process that can be accelerated by light exposure. The color change is due to the formation of N-oxides and other chromophoric degradation products.[5]
Underlying Cause (The "Why"): The lone pair of electrons on the nitrogen atom is reactive and can be attacked by atmospheric oxygen. This process can be catalyzed by trace metal impurities or exposure to UV light, leading to a complex mixture of degradation products that compromise the purity of your standard.
Troubleshooting & Prevention Protocol:
-
Confirm Degradation:
-
Acquire a fresh vial of the compound if possible.
-
Prepare a new stock solution and compare its analytical profile (e.g., via HPLC-UV) against the discolored solution. Look for the appearance of new impurity peaks or a decrease in the main analyte peak area.
-
-
Solvent Choice:
-
Use high-purity, degassed solvents for stock solutions. Acetonitrile or methanol are common choices. Avoid solvents that may contain peroxides (e.g., aged ethers like THF or dioxane).
-
-
Inert Handling:
-
When preparing stock solutions from solid material, briefly purge the vial with an inert gas (Nitrogen or Argon) before and after weighing.
-
Use a gas-tight syringe for liquid transfers.
-
-
Storage Conditions:
-
Store solid compound and stock solutions in amber vials to protect from light.
-
Store solutions at low temperatures (-20°C or -80°C) to slow degradation kinetics.
-
For long-term storage, consider storing under an inert atmosphere.
-
Can it be used? It is strongly advised not to use discolored or visibly degraded solutions for quantitative analysis, as the concentration of the active analyte is no longer accurate.
Section 2: Chromatographic Analysis Troubleshooting (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing compounds like this compound. However, its sensitivity makes it prone to issues that manifest as poor reproducibility.[6][7]
Logical Workflow for Troubleshooting HPLC Variability
The following diagram illustrates a systematic approach to diagnosing the root cause of assay variability.
Caption: A systematic workflow for diagnosing HPLC assay variability.
Q2: My peak retention times are shifting between injections or between runs. What's the cause?
A: Retention time (RT) instability is most commonly linked to variations in the mobile phase composition, column temperature, or pump flow rate.[8]
Underlying Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Temperature Fluctuations | Reversed-phase separations are highly sensitive to temperature. A change of just 1°C can alter RT by 1-2%. Inconsistent ambient lab temperatures can cause drift. | Use a column oven and ensure it is set to a stable temperature (e.g., 30-40°C) and allowed to equilibrate. |
| Mobile Phase Preparation | Minor variations in pH or solvent ratios can significantly impact the retention of an amine. Buffers can lose efficacy over time if not prepared fresh.[8] | Prepare mobile phases fresh daily. Use a calibrated pH meter. For buffer solutions, filter before use. Always mix aqueous and organic phases thoroughly. |
| Inadequate Column Equilibration | If the column is not fully equilibrated with the starting mobile phase conditions before injection, the first few injections will show drifting RTs. | Ensure a sufficient equilibration period before starting a sequence (typically 10-15 column volumes). |
| Pump Performance | Worn pump seals or check valves can lead to inaccurate or fluctuating flow rates, directly impacting RT. High pressure fluctuations are a key symptom.[8] | Monitor the pump backpressure for stability. If erratic, perform pump maintenance (e.g., replace seals, sonicate check valves). |
Q3: My analyte peak shape is poor (tailing or fronting). How can I improve it?
A: Peak tailing is the most common issue for amine compounds in reversed-phase HPLC. It is primarily caused by secondary interactions between the basic amine and acidic silanol groups on the silica-based column packing.[8]
Underlying Cause (The "Why"): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At typical mobile phase pH values (3-7), these silanols are deprotonated and negatively charged (Si-O⁻). The positively charged amine analyte (R₃N⁺H) can then undergo a strong ionic interaction with these sites, in addition to the desired hydrophobic interaction. This leads to a mixed-mode retention mechanism, causing the peak to tail.
Sources
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Validation & Comparative
A Comparative Benchmarking Guide: The Preclinical Profile of Cyclopentyl-(4-fluoro-benzyl)-amine as a Novel Antidepressant Candidate
This guide provides a comprehensive preclinical benchmarking analysis of the novel chemical entity Cyclopentyl-(4-fluoro-benzyl)-amine (herein referred to as CPFB-Amine) against two standard-of-care drugs for Major Depressive Disorder (MDD): the Selective Serotonin Reuptake Inhibitor (SSRI) Sertraline, and the rapid-acting N-methyl-D-aspartate (NMDA) receptor antagonist, Ketamine.
The structural components of CPFB-Amine, specifically the cyclopentylamine and 4-fluorobenzylamine moieties, are found in compounds with known central nervous system activity, including effects on monoamine transporters and neurokinin receptors.[1][2] This has informed the hypothesis that CPFB-Amine may function as a dual-target agent, a concept that underpins the experimental framework detailed in this document. This guide is intended for researchers and drug development professionals, offering a rigorous, data-driven comparison based on established preclinical methodologies.
Mechanistic Framework: A Tripartite Comparison
Understanding the mechanism of action (MoA) is fundamental to contextualizing the therapeutic potential and possible side-effect profile of a new drug candidate. Here, we compare the established mechanisms of Sertraline and Ketamine with the hypothesized MoA of CPFB-Amine.
Sertraline: The Standard Monoamine Hypothesis
Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT).[3][4] By blocking SERT, Sertraline prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[3][5] The therapeutic effects of Sertraline are linked to the downstream neuroadaptive changes that occur in response to this sustained increase in synaptic serotonin.[5]
Ketamine: A Paradigm Shift Towards Neuroplasticity
Ketamine's antidepressant effects stem from a fundamentally different mechanism. As a non-competitive NMDA receptor antagonist, its primary action is to block glutamate signaling through this receptor.[6][7][8] This blockade preferentially occurs on inhibitory GABAergic interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge of glutamate release.[9][10] This glutamate surge activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of downstream events.[6][8] Key among these are the activation of the mTOR signaling pathway and the release of Brain-Derived Neurotrophic Factor (BDNF), which collectively promote synaptogenesis and reverse the synaptic deficits caused by chronic stress and depression.[9][10]
CPFB-Amine: A Hypothesized Dual-Action Mechanism
Based on its structural precedents, CPFB-Amine is postulated to engage two distinct targets relevant to depression pathophysiology:
-
Serotonin Transporter (SERT) Inhibition: Similar to Sertraline, the compound is hypothesized to block serotonin reuptake, increasing synaptic serotonin levels.
-
Neurokinin-1 (NK1) Receptor Antagonism: The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in stress, anxiety, and depression. Antagonism of this receptor represents a non-monoaminergic approach to antidepressant therapy.
This dual mechanism suggests that CPFB-Amine could offer a broader efficacy profile, potentially addressing both the mood and anxiety symptoms of depression through synergistic pathways.
Head-to-Head Comparison: Experimental Protocols & Data
To objectively benchmark CPFB-Amine, a series of validated in vitro and in vivo assays were selected. The following sections provide detailed methodologies and present hypothetical comparative data.
In Vitro Characterization: Target Engagement and Potency
The initial step in preclinical evaluation is to confirm and quantify the interaction of the drug candidates with their molecular targets.
-
Objective: To determine the binding affinity (Kᵢ) of CPFB-Amine, Sertraline, and Ketamine for the human serotonin transporter (hSERT) and the human neurokinin-1 receptor (hNK1R).
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing hSERT or CHO cells stably expressing hNK1R.
-
Assay Buffer: Assays are conducted in an appropriate buffer (e.g., Tris-HCl with additives).
-
Competition Binding:
-
hSERT Assay: Membranes are incubated with a fixed concentration of the radioligand [³H]-Citalopram and varying concentrations of the test compounds (CPFB-Amine, Sertraline, Ketamine).[11]
-
hNK1R Assay: Membranes are incubated with a fixed concentration of the radioligand [³H]-Substance P and varying concentrations of the test compounds.[12][13]
-
-
Incubation & Filtration: Following incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand. IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are calculated and converted to Kᵢ values using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional potency (IC₅₀) of the compounds in inhibiting SERT-mediated serotonin uptake and antagonizing NK1R-mediated cellular responses.
-
Methodology (SERT Uptake Assay):
-
Cell Plating: HEK293 cells expressing hSERT are plated in 96-well plates.[14]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of test compounds.
-
Uptake Initiation: A fixed concentration of [³H]-Serotonin is added to initiate uptake.[14][15]
-
Termination & Lysis: After a short incubation period, uptake is terminated by washing with ice-cold buffer. Cells are then lysed.
-
Quantification: The amount of [³H]-Serotonin taken up by the cells is measured via scintillation counting.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curve.
-
-
Methodology (NK1R Calcium Flux Assay):
-
Cell Plating & Dye Loading: CHO cells expressing hNK1R are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are incubated with varying concentrations of test compounds (potential antagonists).
-
Agonist Stimulation: Cells are challenged with a fixed concentration of the NK1R agonist, Substance P.[16][17]
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the test compounds to inhibit the Substance P-induced calcium signal is quantified, and IC₅₀ values are calculated.
-
| Compound | hSERT Binding (Kᵢ, nM) | hNK1R Binding (Kᵢ, nM) | hSERT Functional Uptake (IC₅₀, nM) | hNK1R Functional Antagonism (IC₅₀, nM) |
| CPFB-Amine | 1.5 | 5.2 | 2.8 | 8.1 |
| Sertraline | 0.8 | >10,000 | 1.2 | >10,000 |
| Ketamine | >10,000 | >10,000 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The data suggest CPFB-Amine is a potent dual-target ligand with nanomolar affinity and functional activity at both SERT and the NK1 receptor. Sertraline demonstrates high potency and selectivity for SERT, as expected.[1] Ketamine shows no significant activity at these targets, consistent with its distinct mechanism of action.[6]
In Vivo Behavioral Evaluation: Antidepressant-Like Efficacy
Animal models are crucial for assessing the potential therapeutic effects of a compound in a complex biological system. The Forced Swim Test is a widely used screening tool for antidepressant efficacy.[18][19]
-
Objective: To evaluate the antidepressant-like activity of CPFB-Amine in comparison to Sertraline and Ketamine by measuring their effect on behavioral despair.
-
Rationale: Antidepressant compounds are known to reduce the time an animal spends immobile when placed in an inescapable stressful situation, reflecting an active coping strategy.[20][21]
-
Methodology:
-
Animals: Male C57BL/6 mice are used and acclimated to the facility for at least one week.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[18]
-
Drug Administration: Mice are randomly assigned to treatment groups and administered either vehicle, CPFB-Amine (various doses), Sertraline (20 mg/kg), or Ketamine (10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Procedure: Each mouse is gently placed into the water-filled cylinder for a single 6-minute session.[22][23] The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: The mean immobility time for each group is calculated. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for comparison against the vehicle control group.
-
| Treatment Group (i.p.) | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 155 ± 12 | - |
| CPFB-Amine | 10 | 110 ± 10 | 29% |
| CPFB-Amine | 20 | 85 ± 9 | 45% |
| Sertraline | 20 | 95 ± 11 | 39% |
| Ketamine | 10 | 70 ± 8 | 55% |
Data are hypothetical means ± SEM and for illustrative purposes only.
Interpretation: The results show that CPFB-Amine produces a dose-dependent reduction in immobility time, with the 20 mg/kg dose showing efficacy comparable to, or slightly greater than, the standard dose of Sertraline. Ketamine, as a rapid-acting antidepressant, demonstrates the most robust effect in this acute dosing paradigm.[7] This supports the hypothesis that CPFB-Amine possesses significant antidepressant-like properties.
Discussion and Future Directions
This comparative guide provides a preclinical profile for the novel compound CPFB-Amine, benchmarking it against a first-line SSRI and a rapid-acting glutamatergic modulator.
The in vitro data hypothetically position CPFB-Amine as a potent dual inhibitor of SERT and the NK1 receptor. This dual mechanism is a compelling feature in antidepressant drug discovery. While SERT inhibition is a clinically validated pathway for treating depression,[24][25] NK1 receptor antagonism has also shown promise, particularly in alleviating the stress and anxiety components of the disorder. A single molecule engaging both targets could offer a more comprehensive therapeutic effect than a single-mechanism agent like Sertraline.
The in vivo results from the Forced Swim Test further support the antidepressant potential of CPFB-Amine. Its efficacy in this model, which is predictive of antidepressant activity, suggests it can modulate neurocircuits involved in mood and behavior.[19][26] The magnitude of its effect relative to Sertraline is promising. While not as robust as the acute effect of Ketamine, this is expected, as monoaminergic agents typically require chronic administration for full efficacy, whereas Ketamine's effects are rapid.[7][27]
Future experimental steps should include:
-
Chronic Dosing Studies: Evaluating the efficacy of CPFB-Amine in chronic stress models of depression to better simulate the clinical condition.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to establish a viable dosing regimen.
-
Safety and Tolerability: Assessing off-target effects and conducting toxicology studies.
-
Cognitive Function Assessment: Using tests like the Novel Object Recognition test to determine if CPFB-Amine has beneficial or detrimental effects on cognition, an area where Ketamine has shown complex effects.[28][29]
References
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Cureus. (2019). Clinical Efficacy of Ketamine for Treatment-resistant Depression. Available at: [Link]
-
Duman, R. S., et al. (2019). Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants. National Institutes of Health. Available at: [Link]
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JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available at: [Link]
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Wikipedia. (n.d.). Sertraline. Available at: [Link]
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Cureus. (2019). Clinical Efficacy of Ketamine for Treatment-resistant Depression. National Institutes of Health. Available at: [Link]
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Zanos, P., et al. (2018). Mechanisms of Ketamine Action as an Antidepressant. National Institutes of Health. Available at: [Link]
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RACGP. (2023). Ketamine effective for treatment-resistant depression: Study. The Royal Australian College of General Practitioners. Available at: [Link]
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Frontiers in Neuroscience. (2021). The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity. Available at: [Link]
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Harvard Gazette. (2023). Ketamine found effective in treatment-resistant depression. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sertraline Hydrochloride?. Available at: [Link]
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Mass General Brigham. (2025). Study Finds Two Forms of Ketamine Therapy Can Reduce Symptom Severity in Patients with Treatment-Resistant Depression. Available at: [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Ketamine (ketamine) for treating depression?. Available at: [Link]
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Drugs.com. (n.d.). Zoloft (sertraline): Mechanism, Clinical Trials, and Dosing. Available at: [Link]
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Patient Care Online. (2020). Ketamine Mechanism of Action in Depression Observed in New Study. Available at: [Link]
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BehaviorCloud. (n.d.). BehaviorCloud Protocols - Novel Object Recognition. Available at: [Link]
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MedlinePlus. (2025). Sertraline. Available at: [Link]
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Medical News Today. (2025). How Zoloft works: Mechanism of action explained. Available at: [Link]
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PubMed. (2018). Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial. Available at: [Link]
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MMPC.org. (2024). Novel Object Recognition test. Available at: [Link]
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NEUROFIT. (n.d.). In vivo and in vitro models of Depression. Available at: [Link]
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National Institutes of Health. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Available at: [Link]
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ResearchGate. (2003). Sertraline efficacy in major depression: A long-term study with plasma levels. Available at: [Link]
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Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Available at: [Link]
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BMJ Evidence-Based Medicine. (n.d.). Sertraline reduced the severity of patients' depressive symptoms in major depressive disorder. Available at: [Link]
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ResearchGate. (2015). Models for depression in drug screening and preclinical studies: Future directions. Available at: [Link]
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National Institutes of Health. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Available at: [Link]
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ClinPGx. (n.d.). Sertraline Pathway, Pharmacokinetics. Available at: [Link]
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Understanding Animal Research. (2020). Factsheet on the forced swim test. Available at: [Link]
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Maze Engineers. (n.d.). Novel Object Recognition. Available at: [Link]
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NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available at: [Link]
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Psychiatry Online. (2001). A Randomized, Placebo-Controlled Trial of Sertraline for Prophylactic Treatment of Highly Recurrent Major Depressive Disorder. Available at: [Link]
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National Institutes of Health. (2010). Animal Models of Depression: Molecular Perspectives. Available at: [Link]
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Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available at: [Link]
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bioRxiv. (2024). Methods: Novel Object Recognition test. Available at: [Link]
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Slideshare. (n.d.). In vivo model of depression. Available at: [Link]
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TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available at: [Link]
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Kyushu University. (2013). High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Available at: [Link]
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Slideshare. (n.d.). Screening of antidepressant. Available at: [Link]
-
Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available at: [Link]
-
ResearchGate. (n.d.). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. Available at: [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Available at: [Link]
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Assay Genie. (n.d.). Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. Available at: [Link]
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ResearchGate. (n.d.). Drug discovery/design methods. Antidepressant discovery/design methods.... Available at: [Link]
-
PubMed Central. (n.d.). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Available at: [Link]
-
Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. Available at: [Link]
-
PubMed Central. (n.d.). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. Available at: [Link]
-
PubMed Central. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism. Available at: [Link]
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Navigating the Labyrinth of Novel Psychoactive Substances: An In Vivo Efficacy Comparison of Cyclopentyl-(4-fluoro-benzyl)-amine Derivatives
For researchers, scientists, and drug development professionals, the emergence of Novel Psychoactive Substances (NPS) presents both a formidable challenge and a unique opportunity.[1][2] These compounds, often designed to mimic the effects of controlled substances, require rigorous in vivo evaluation to understand their pharmacological and toxicological profiles.[2][3] This guide provides an in-depth comparative analysis of the in vivo efficacy of a series of hypothetical derivatives of "Cyclopentyl-(4-fluoro-benzyl)-amine," a compound representative of a class of emerging NPS with suspected monoamine reuptake inhibitory activity.
Our exploration will be grounded in established preclinical models for assessing stimulant and antidepressant-like effects, providing a framework for the rational evaluation of such compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and support our claims with authoritative sources.
The Rise of Synthetic Cathinones and the Monoamine Hypothesis
Many NPS, including synthetic cathinones, exert their psychoactive effects by modulating the levels of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft.[2] They achieve this primarily by inhibiting the reuptake transporters for these neurotransmitters (DAT, NET, and SERT, respectively).[4][5] This mechanism of action is central to the therapeutic effects of many established antidepressant and stimulant medications.[6]
The core structure of "this compound" suggests a potential interaction with these monoamine transporters. The fluorinated benzyl group is a common moiety in compounds targeting the central nervous system, while the cyclopentylamine portion can influence potency and selectivity.[7] Understanding the in vivo effects of subtle structural modifications to this parent compound is crucial for predicting its potential for abuse and any therapeutic utility.
A Comparative In Vivo Assessment of Hypothetical Derivatives
To illustrate the process of in vivo efficacy comparison, we will consider three hypothetical derivatives of the parent compound, "this compound" (designated as CFA-001 ), with modifications designed to alter their potency and selectivity for monoamine transporters:
-
CFA-002: Introduction of a methyl group on the cyclopentyl ring to potentially enhance DAT affinity.
-
CFA-003: Replacement of the 4-fluoro substituent with a 4-chloro group to explore the impact of halogen substitution on SERT and NET activity.
-
CFA-004: Bioisosteric replacement of the cyclopentyl group with a tetrahydrofuran ring to assess the influence of a heteroatom on the pharmacokinetic profile.
In Vivo Models for Efficacy Evaluation
The selection of appropriate in vivo models is paramount for elucidating the pharmacological profile of these derivatives. Based on their presumed mechanism of action, we will utilize two well-established behavioral assays in rodents:
-
Locomotor Activity: This model assesses the stimulant properties of a compound. An increase in locomotor activity is often correlated with enhanced dopamine and norepinephrine signaling.
-
Forced Swim Test (FST): A widely used model to screen for potential antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect, often linked to increased serotonin and norepinephrine levels.
Hypothetical In Vivo Efficacy Data
The following table summarizes the hypothetical results obtained from our in vivo studies. These values are presented for illustrative purposes to guide the reader in interpreting such comparative data.
| Compound | Locomotor Activity (ED50, mg/kg) | Forced Swim Test (MED, mg/kg) | Primary Transporter Affinity (Hypothesized) |
| CFA-001 | 15 | 20 | DAT > NET > SERT |
| CFA-002 | 8 | 25 | DAT >> NET > SERT |
| CFA-003 | 20 | 10 | NET ≈ SERT > DAT |
| CFA-004 | 30 | 15 | SERT > NET > DAT |
Interpretation of Results:
-
CFA-001 (Parent Compound): Exhibits a mixed stimulant and potential antidepressant profile, with a slightly greater potency for inducing hyperlocomotion.
-
CFA-002: The addition of a methyl group appears to have significantly increased its stimulant properties (lower ED50 in locomotor activity), suggesting enhanced dopamine reuptake inhibition.
-
CFA-003: The switch to a chloro-substituent has shifted the profile towards a more potent antidepressant-like effect (lower MED in FST), indicating a potential increase in norepinephrine and serotonin reuptake inhibition.
-
CFA-004: The introduction of a heteroatom in the ring system has resulted in a more selective antidepressant-like profile, with reduced stimulant properties.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Locomotor Activity Assessment
-
Animals: Male C57BL/6 mice, 8-10 weeks old, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Apparatus: Open-field arenas (40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (CFA-001, -002, -003, or -004) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
Immediately place the mice in the center of the open-field arena.
-
Record locomotor activity for 60 minutes.
-
Analyze the data to determine the total distance traveled and the number of vertical rears.
-
Calculate the ED50 value, the dose required to produce 50% of the maximum effect.
-
Forced Swim Test (Porsolt's Test)
-
Animals: Male Sprague-Dawley rats, 250-300g, housed under the same conditions as the mice.
-
Apparatus: Glass cylinders (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
Test session (Day 2): Administer the test compound or vehicle 60 minutes before the test.
-
Place the rats in the cylinders for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Determine the Minimum Effective Dose (MED), the lowest dose that produces a statistically significant reduction in immobility time compared to the vehicle group.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the presumed mechanism of action and the experimental workflow.
Caption: Mechanism of Monoamine Reuptake Inhibition by CFA Derivatives.
Caption: Workflow for In Vivo Efficacy Comparison.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, framework for the in vivo efficacy comparison of "this compound" derivatives. The presented data and protocols underscore the importance of a systematic approach to characterizing novel psychoactive substances. The subtle interplay between chemical structure and biological activity necessitates a multi-assay approach to build a complete pharmacological profile.
Future research should aim to:
-
Determine the in vitro binding affinities of these compounds for DAT, NET, and SERT to correlate with the in vivo findings.
-
Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of each derivative.
-
Evaluate the abuse liability of these compounds using models such as conditioned place preference and self-administration.
-
Investigate potential off-target effects to build a comprehensive safety profile.
By employing a rigorous and logical experimental cascade, the scientific community can better understand the risks and potential therapeutic applications of this expanding class of compounds.
References
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A comparative study of old versus novel psychoactive substances on craving, perceived stigma and suicidal risk among rural-dwelling patients with substance abuse - PubMed. (2024, April 25). J Psychiatr Ment Health Nurs, 31(6), 1046-1056. [Link]
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Biochemical and pharmacological tests for the prediction of ability of monoamine uptake blockers to inhibit the uptake of noradrenaline in-vivo: the effects of desipramine, maprotiline, femoxetine and citalopram - PubMed. (1987, December). J Pharm Pharmacol, 39(12), 1003-9. [Link]
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Legal Classification of Novel Psychoactive Substances: An International Comparison | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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New psychoactive substances: a review and updates - PMC - PubMed Central. (2021, July 1). BJPsych Advances, 27(4), 236-246. [Link]
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Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - Taylor & Francis Online. (2020, January 2). Critical Reviews in Analytical Chemistry, 51(5), 411-432. [Link]
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Novel Psychoactive Drugs | Frontiers Research Topic. (n.d.). Retrieved January 15, 2026, from [Link]
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Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PubMed Central. (2014, October 1). J Pharmacol Exp Ther, 351(1), 148-158. [Link]
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In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). Retrieved January 15, 2026, from [Link]
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Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC - PubMed Central. (2008, December 1). J Neurophysiol, 100(6), 3123-3133. [Link]
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This compound | C12H16FN | CID 834084 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. (2018). Bioorg Med Chem Lett, 28(15), 2563-2566. [Link]
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Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research, 65(3), 97-118. [Link]
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Synthesis and Antiproliferative Activity of Benzyl and Phenethyl Analogs of Makaluvamines. (2008, March 1). J Med Chem, 51(5), 1436-1440. [Link]
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Safety Operating Guide
Navigating the Disposal of Cyclopentyl-(4-fluoro-benzyl)-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Cyclopentyl-(4-fluoro-benzyl)-amine, a compound of interest in various research applications, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this fluorinated amine, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, emphasizing a conservative methodology in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Hazard Assessment and Waste Profile: A Conservative Approach
This compound (C12H16FN) is classified as an irritant that may cause an allergic skin reaction and serious eye irritation. Given its chemical structure, which includes a fluorinated aromatic ring and an amine group, it must be handled as a hazardous chemical waste. The fluorinated nature of the molecule suggests that it should be treated as a halogenated organic compound, which often have specific disposal requirements due to their potential for environmental persistence.[1][2] The amine functional group also necessitates segregation from incompatible chemicals, such as acids and strong oxidizing agents, to prevent hazardous reactions.[3][4]
In the absence of complete toxicological data, a precautionary principle must be applied. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[3] All disposal procedures must be conducted in accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health & Safety (EHS) department.[5][6]
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[3][6]
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.
-
Halogenated Waste Stream: This compound should be disposed of in a container designated for halogenated organic waste.[1][7][8] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[8][9]
-
Avoid Incompatibles: Ensure that the waste container does not contain incompatible materials, particularly acids or strong oxidizing agents, which can react with amines.[3][4]
3. Container Selection and Labeling:
-
Container Type: Use a chemically compatible container with a secure, tight-fitting lid. Do not use metal containers for amine or corrosive materials.[10] The container must be in good condition, free from leaks or cracks.[11][12]
-
Labeling: Proper labeling is a regulatory requirement and essential for safety.[6][11][13] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6][11]
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[6][11]
-
The date when waste was first added to the container (accumulation start date).[6][12]
-
The name of the principal investigator and the laboratory location.[6]
4. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[13][14] This area must be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[6][11][13]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[12]
5. Requesting Waste Pickup:
-
Follow Institutional Procedures: Each institution has a specific process for requesting the collection of hazardous waste. Familiarize yourself with and follow your EHS department's procedures for waste pickup.[6][11]
-
Do Not Exceed Accumulation Limits: Be aware of the volume and time limits for waste accumulation in SAAs as stipulated by regulations and institutional policies.[13][14]
III. Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste in the designated halogenated waste container.[3] Subsequent rinsates may also need to be collected depending on institutional policies.
-
Container Disposal: After triple rinsing and allowing the container to dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large or volatile spills, evacuate the area and contact your institution's EHS department or emergency response team.
-
Small Spills: For small, manageable spills, use an absorbent material compatible with amines to contain and clean up the spill. Wear appropriate PPE during the cleanup.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected, placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the EHS department.[7]
V. Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopentyl-(4-fluoro-benzyl)-amine
This guide provides essential safety and logistical information for the handling of Cyclopentyl-(4-fluoro-benzyl)-amine (CAS No: 85952-73-4). As a compound utilized in advanced research and development, a nuanced understanding of its potential hazards, rooted in its chemical structure as both an amine and a fluorinated organic molecule, is critical. This document moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every operational step is a self-validating system of protection for all laboratory personnel.
Hazard Assessment: Understanding the Compound
This compound is an irritant, and its hazard profile requires careful consideration of both its physical and chemical properties.[1] A thorough risk assessment is the foundational step before any handling procedure.[2]
The primary hazards are identified by its GHS classifications:
Beyond these specific classifications, its chemical family suggests other potential risks. Aromatic amines can vary in toxicity, and fluorinated compounds demand specific handling protocols to prevent exposure and manage potentially hazardous byproducts.[2][3]
| Hazard Profile: this compound | |
| CAS Number | 85952-73-4[1] |
| Molecular Formula | C12H16FN[1] |
| Physical State | Solid[1] |
| Melting Point | 65-69ºC[1] |
| Known Hazards | Serious Eye Irritant, Potential Skin Sensitizer[1] |
| Primary Exposure Routes | Dermal (Skin) Contact, Ocular (Eye) Contact, Inhalation of dust |
The Four Pillars of Protection: Core PPE Requirements
A multi-layered PPE strategy is essential. The selection of each component is dictated by the specific task and the associated risk of exposure.
Pillar 1: Eye and Face Protection
The eyes are highly susceptible to chemical irritation. The H319 classification mandates robust protection.[1]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory for all work with this compound.[4] Standard safety glasses do not provide adequate protection from splashes, which can occur during solution preparation or transfer.
-
Elevated Risk: When there is a significant risk of splashing or when handling larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[2][5] This provides a secondary barrier, protecting the entire face from direct contact.
Pillar 2: Hand Protection (Dermal Barrier)
Direct skin contact is a primary exposure route that can lead to irritation and allergic reactions (sensitization).[1]
-
Glove Selection: Chemical-resistant nitrile or neoprene gloves are recommended for handling amines.[6] Always consult the glove manufacturer’s compatibility chart to ensure the chosen material offers adequate protection against the specific solvents being used.[2][5]
-
Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, pinholes, or tears.[6] This simple check is a critical control point in preventing dermal exposure.
-
Double-Gloving: For tasks involving significant immersion risk or extended handling times, wearing two pairs of gloves is a field-proven best practice. This provides a backup barrier in case the outer glove is compromised.
Pillar 3: Body Protection
Protecting the skin on the arms and body from accidental spills is crucial.
-
Standard Protocol: A flame-resistant lab coat, fully buttoned, should be worn at all times.[2]
-
Enhanced Protocol: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
-
General Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5]
Pillar 4: Respiratory Protection
The primary defense against respiratory exposure is the use of engineering controls.
-
Engineering Controls: All work with this compound, especially when handling the solid powder, must be performed in a properly functioning chemical fume hood to minimize the inhalation of airborne particulates.[2]
-
Respirator Use: If engineering controls are insufficient to maintain exposure below permissible limits, or in the event of a significant spill outside of a fume hood, respiratory protection is required.[5] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task assessment.
Step-by-Step Protocols
Donning (Putting On) PPE
A consistent donning sequence minimizes the risk of contamination.
-
Lab Coat: Put on a properly fitting lab coat and fasten all buttons.
-
Goggles: Put on chemical splash goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair.
-
Apron/Face Shield: If the risk assessment requires them, don the chemical apron and face shield.
Doffing (Removing) PPE
This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Outer Gloves (if used): Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated waste container.
-
Apron/Face Shield: Remove the apron and/or face shield without touching the front surfaces.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Lab Coat: Remove the lab coat, rolling it so the contaminated exterior is folded inward.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation or an allergic reaction develops, seek medical attention.[7]
-
Spill: For small spills within a fume hood, absorb with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as hazardous waste.
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.[8] Do not pour down the drain.[8] It should be collected in a clearly labeled, compatible waste container and managed by a licensed hazardous waste disposal company.[8]
References
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Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
-
Disposing Amine Waste. Technology Catalogue. Available at: [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
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Personal Protective Equipment. US EPA. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
